N-Nitrosodiethanolamine
Description
Historical Context of N-Nitrosodiethanolamine Investigations
The investigation into N-nitrosamines as a class of hazardous compounds began several decades ago, with early studies dating back to the mid-20th century. fda.gov Research into this compound specifically gained momentum in the 1970s. psu.edu In 1977, reports emerged identifying NDELA as a contaminant in various products, including cosmetics, lotions, shampoos, and metalworking fluids. psu.eduecetoc.org These findings prompted further scientific inquiry to understand its formation, prevalence, and potential risks.
Initial research focused on identifying the sources of NDELA contamination. It was discovered that NDELA is not typically manufactured commercially but forms unintentionally from the reaction of nitrosating agents, such as nitrites or nitrogen oxides, with ethanolamines like diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA). longdom.orgnih.gov These precursor chemicals are common ingredients in a wide range of products, creating the potential for NDELA formation during manufacturing or storage. ctpa.org.uk The rate of this reaction is dependent on several factors, including pH, temperature, and time. nih.gov While initially thought to occur only in acidic conditions, subsequent research demonstrated that NDELA formation can also happen at near-neutral or basic pH levels, sometimes facilitated by bacteria. nih.gov
The International Agency for Research on Cancer (IARC) first evaluated the carcinogenicity of NDELA in 1977 and has revisited it since, reflecting the ongoing scientific interest and the accumulation of new data over the years. nih.govinchem.org
Significance of this compound as a Research Subject
The primary significance of this compound as a research subject stems from its classification as a potential human carcinogen and its widespread presence as a contaminant. ijsdr.orgnih.gov The International Agency for Research on Cancer (IARC) has classified NDELA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". ijsdr.orgwho.int This classification is based on sufficient evidence of carcinogenicity in experimental animals. inchem.orgnih.gov Studies have shown that NDELA can induce various types of tumors in laboratory animals, including liver and nasal cavity tumors in rats and adenocarcinomas of the nasal cavity and tracheal tumors in hamsters. inchem.orgepa.govaacrjournals.org
The unintended presence of NDELA in a diverse array of products has made it a focus of regulatory and academic scrutiny. It has been detected in:
Cosmetics and Personal Care Products : Lotions, shampoos, and other cosmetics containing triethanolamine or diethanolamine can be contaminated with NDELA. nih.govnih.gov It is considered one of the most abundant nitrosamines found in cosmetic products. researchgate.netresearchgate.net
Industrial Products : Metalworking fluids, also known as cutting fluids, have been identified as a significant source of NDELA, where it can form from the combination of ethanolamines and sodium nitrite (B80452) used as additives. nih.goviarc.fr It has also been found in some antifreeze formulations. iarc.fr
Tobacco Products : NDELA has been detected in various tobacco products. inchem.orgiarc.fr
Wastewater : Research has identified NDELA as a significant component of the total N-nitrosamine content in recycled wastewater. acs.org
This widespread potential for human exposure has driven extensive research into its formation mechanisms, detection methods, and the factors that influence its concentration in various matrices. nih.govnih.gov
Scope and Objectives of Academic Inquiry into this compound
Academic and regulatory research on this compound has been multifaceted, with several key objectives guiding the investigations.
A primary objective has been the development of sensitive and reliable analytical methods for the detection and quantification of NDELA. Due to its presence at trace levels (parts per billion) in complex matrices, sophisticated techniques are required. longdom.org Research has explored and refined various methods, including:
High-Performance Liquid Chromatography (HPLC) : Often coupled with a Thermal Energy Analyzer (TEA), which is highly selective for N-nitrosamines, or with mass spectrometry (MS) for enhanced specificity. psu.edusingaporestandardseshop.sg
Gas Chromatography (GC) : Typically used with a TEA detector (GC-TEA). osha.gov Often, derivatization of the NDELA molecule is required for GC analysis. osha.gov
Mass Spectrometry (MS) : Techniques like LC-MS/MS provide high sensitivity and specificity, allowing for direct quantification at very low levels. ijsdr.orglongdom.org
Another major area of inquiry is the study of NDELA's formation and degradation . Research investigates the kinetics and mechanisms of the nitrosation of diethanolamine and triethanolamine under various conditions (pH, temperature, presence of catalysts or inhibitors). longdom.orgnih.govnih.gov Understanding these processes is crucial for developing strategies to minimize or prevent NDELA contamination in consumer and industrial products. ctpa.org.uk
Finally, a significant portion of research focuses on its toxicological and carcinogenic properties . This includes extensive studies in animal models to understand its metabolic pathways and the mechanisms by which it induces tumors. epa.govaacrjournals.org While epidemiological studies specifically on NDELA exposure in humans are limited, research has examined cancer incidence in occupational groups exposed to fluids, like metalworking fluids, where NDELA is known to be present. nih.goviarc.fr
Data Tables
Table 1: Properties of this compound (NDELA)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C4H10N2O3 | nih.gov |
| Molar Mass | 134.13 g/mol | - |
| Appearance | Yellow oil; Yellow to dark brown very viscous liquid | nih.govnih.gov |
| Odor | Odorless / No distinctive odor | nih.govnih.gov |
| Synonyms | NDELA, Diethanolnitrosamine, 2,2'-(Nitrosoimino)bis-ethanol | inchem.orgnih.gov |
Table 2: Overview of Analytical Techniques for NDELA Detection
| Analytical Method | Common Detector | Key Features | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Thermal Energy Analyzer (TEA), Mass Spectrometry (MS), UV | Provides selectivity and low detection limits; Can be used for screening and confirmation. | psu.edulongdom.orgosha.gov |
| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA), Mass Spectrometry (MS) | Often requires derivatization of NDELA; Highly sensitive and selective with TEA detector. | osha.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Highly sensitive and specific; Allows for direct analysis without extensive sample preparation. | ijsdr.orglongdom.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)nitrous amide | |
|---|---|---|
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InChI |
InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2 | |
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InChI Key |
YFCDLVPYFMHRQZ-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CO)N(CCO)N=O | |
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Molecular Formula |
C4H10N2O3 | |
| Record name | N-NITROSODIETHANOLAMINE | |
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DSSTOX Substance ID |
DTXSID7021027 | |
| Record name | N-Nitrosodiethanolamine | |
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Molecular Weight |
134.13 g/mol | |
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Physical Description |
N-nitrosodiethanolamine is a yellow to dark brown very viscous liquid with no distinct odor. (NTP, 1992), Light yellow liquid; [Merck Index], Yellow to dark brown very viscous liquid with no distinct odor. | |
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Boiling Point |
237 °F at 1.5 mmHg (NTP, 1992), 114 °C at 1.4 mm Hg, 237 °F at 1.5 mmHg | |
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Solubility |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Miscible with water in all proportions; soluble in polar organic solvents; insoluble in non-polar organic solvents | |
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Density |
1.28 (NTP, 1992) - Denser than water; will sink, 1.28 | |
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Vapor Pressure |
0.0005 [mmHg] | |
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Color/Form |
Light yellow oil, Viscous yellow oil | |
CAS No. |
1116-54-7 | |
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| Record name | Ethanol, 2,2'-(nitrosoimino)bis- | |
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| Record name | 2,2'-(nitrosoimino)bisethanol | |
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Formation Pathways and Environmental Occurrence of N Nitrosodiethanolamine
Chemical Reaction Mechanisms Leading to N-Nitrosodiethanolamine Formation
The formation of this compound is a complex process influenced by several factors, including the presence of specific chemical precursors and prevailing environmental conditions.
Role of Nitrosating Agents and Amine Precursors
This compound is primarily formed through the reaction of nitrosating agents with amine precursors. nih.govresearchgate.netinchem.org The most common amine precursors for NDELA are diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA). nih.govecetoc.org Nitrosating agents are substances capable of donating a nitroso group (–N=O). These include nitrites (such as sodium nitrite), nitrogen oxides, and compounds like 2-bromo-2-nitropropane-1,3-diol. nih.gov
The reaction rate is significantly faster with diethanolamine, a secondary amine, compared to triethanolamine, a tertiary amine. nih.govecetoc.org The nitrosation of triethanolamine involves a slower, rate-limiting step of dealkylation to form a secondary amine, which is then available for nitrosation. nih.gov Consequently, the concentration of diethanolamine impurity in technical-grade triethanolamine can be a major determinant of the amount of NDELA formed. nih.govpsu.edu For instance, technical-grade triethanolamine containing 15% diethanolamine can produce 8- to 12-fold more NDELA than 99% pure triethanolamine under the same conditions. nih.govpsu.edu Even monoethanolamine, a primary amine, can lead to the formation of NDELA, albeit at a much slower rate than di- or triethanolamine. psu.edu
Influence of pH, Temperature, and Reaction Kinetics on this compound Generation
The formation of NDELA is highly dependent on pH, temperature, and the duration of the reaction. nih.govresearchgate.net While initially believed to occur only under acidic conditions, the reaction can also proceed at near-neutral pH, often facilitated by bacteria, and even at basic pH in the presence of suitable catalysts. nih.gov
pH: The rate of nitrosation is influenced by the pH of the medium. europa.eu Under acidic conditions (e.g., pH 2), the formation of NDELA from the reaction of triethanolamine and sodium nitrite (B80452) is significant. houstonmethodist.orgnih.gov Low pH favors the formation of the nitrosating agent dinitrogen trioxide (N₂O₃) from nitrous acid, but it also reduces the concentration of the unprotonated, more reactive form of the amine. europa.eu The optimal pH for nitrosamine (B1359907) formation is often a compromise between these two opposing effects. usp.org It has been noted that the formation of NDELA from 2-bromo-2-nitropropane-1,3-diol and ethanolamines decreases as the pH is lowered from 6 to 4, with no NDELA produced at pH 2 after 20 days at 50°C. psu.edu
Temperature: Higher temperatures generally accelerate the rate of NDELA formation. houstonmethodist.orgnih.gov In a study involving a mixture of triethanolamine and sodium nitrite at pH 2, the concentration of NDELA increased in the following order of storage conditions: 50°C > 40°C > UV light > visible light > fluorescent light > 25°C > 10°C. researchgate.nethoustonmethodist.orgnih.gov
Reaction Kinetics: The rate of nitrosamine formation is proportional to the concentration of the amine and the square of the concentration of the nitrosating agent (like nitrite). europa.euacs.org This means that even a small reduction in the concentration of the nitrosating agent can lead to a significant decrease in the rate of NDELA formation. acs.org
Catalytic Effects and Environmental Factors in this compound Formation
Certain substances and environmental conditions can catalyze or inhibit the formation of NDELA.
Catalysts: Formaldehyde, other aldehydes, and transition metal complexes can act as catalysts, markedly increasing the tendency of alkaline cutting fluids containing diethanolamine and triethanolamine to react with nitrite to form NDELA. nih.gov Citrate buffer has also been shown to catalyze the reaction. psu.edu
Inhibitors: Antioxidants such as vitamin C (ascorbic acid) and vitamin E (α-tocopherol) can inhibit the formation of NDELA by reacting with nitrosating agents. researchgate.nethoustonmethodist.orgnih.gov In one study, vitamin E at concentrations of 100 or 1000 µg/ml significantly reduced NDELA levels under acidic conditions (pH 2). researchgate.nethoustonmethodist.orgnih.gov Propyl gallate in combination with disodium (B8443419) EDTA has also been found to significantly inhibit the reaction. psu.edu
Environmental Factors: Light, particularly ultraviolet (UV) light, can promote the formation of NDELA. houstonmethodist.orgnih.gov In a study with a mixture of diethanolamine and sodium nitrite at pH 2, UV light exposure led to a greater increase in NDELA concentration than higher temperatures (50°C and 40°C). researchgate.nethoustonmethodist.orgnih.gov Conversely, NDELA is sensitive to light, especially UV light, and can undergo relatively rapid photolytic degradation. nih.gov
Inadvertent Formation during Industrial and Consumer Product Processes
NDELA is not intentionally produced for commercial use but is an unintended contaminant that can form during the manufacturing or storage of various products. nih.govinchem.orgecetoc.org This occurs when products contain both amine precursors (like DEA or TEA) and nitrosating agents. researchgate.netnih.gov
Industrial Processes: The formation of nitrosamines in cutting fluids has been documented since the mid-1970s. nih.gov Ethanolamines and sodium nitrite have been used as additives in metalworking fluids since the 1950s, creating conditions ripe for NDELA formation. nih.govijsdr.org
Consumer Products: In cosmetics and personal care products, NDELA can form from the reaction of ethanolamines, used as emulsifiers or pH adjusters, with nitrosating agents that may be present as preservatives (e.g., 2-bromo-2-nitropropane-1,3-diol) or as contaminants in other raw materials. researchgate.netjuniperpublishers.comeaht.org The levels of NDELA in cosmetics can increase over time, indicating that its formation can limit the shelf-life of these products. researchgate.netwaters.com
Environmental Presence and Distribution of this compound
NDELA is a widespread environmental contaminant found in a variety of industrial and consumer products. nih.govnih.gov
Occurrence in Industrial Matrices
NDELA has been detected in various industrial settings, most notably in metalworking fluids and industrial wastewater.
Metalworking Fluids: Metalworking fluids, also known as cutting fluids, have been a significant source of occupational exposure to NDELA. nih.govinchem.org Concentrations have been reported to vary widely, from non-detectable levels to as high as 30,000 ppm (mg/L) in undiluted, unused fluids. nih.gov The levels of NDELA are primarily related to the amount of diethanolamine present in the fluid formulations. nih.gov While concentrations have decreased considerably since the 1980s, NDELA can still be found in these products. inchem.orgnih.gov A study of commercially available cutting fluids in the U.S. found NDELA in all six semi-synthetic fluids tested, with concentrations ranging from 0.5 to 4.3 ppm. nih.gov
Industrial Wastewater: NDELA has been detected in industrial wastewater, particularly from plants where it is formed as a byproduct. walisongo.ac.id In a study of wastewater treatment plants, NDELA was found to be a significant component of the total N-nitrosamines present. walisongo.ac.id
The following table provides a summary of reported NDELA concentrations in various industrial matrices.
| Industrial Matrix | Reported Concentration Range | Notes |
| Undiluted Metalworking Fluids | 0 - 30,000 ppm (mg/L) | Concentrations vary depending on the presence of sodium nitrite and diethanolamine. nih.gov |
| Semi-synthetic Cutting Fluids | 0.5 - 4.3 ppm | Recent analysis of commercially available products in the U.S. nih.gov |
| Petroleum-based Lubricants | Up to 0.16 ppm | Recent analysis of commercially available products in the U.S. nih.gov |
| Synthetic Metalworking Fluids | Up to 55 ppm | Recent analysis of commercially available products in the U.S. nih.gov |
| Air in Metal Factories | Trace amounts to 0.193 µg/m³ | A German study reported a mean of 0.2 µg/m³. nih.gov |
| Industrial Wastewater Effluents | Variable, can exceed NDMA concentrations | NDELA can be a significant contributor to total nitrosamines in recycled wastewater. walisongo.ac.id |
Metalworking Fluids and Cutting Oils
A significant source of occupational exposure to NDELA has been metalworking fluids, also known as cutting oils. These fluids often contain ethanolamines as corrosion inhibitors and may be contaminated with nitrites, leading to the formation of NDELA.
Research has documented the presence of NDELA in various types of cutting fluids. For instance, several brands of synthetic cutting fluids were found to contain NDELA at concentrations ranging from 0.02% to 3%. A study of commercial "nitrite-free" cutting fluids in Sweden still detected NDELA, with concentrations in concentrates ranging from 0.02 to 17 parts per million (ppm) and in diluted, used fluids from 0.02 to 0.51 ppm. This study also found a correlation between the concentration of nitrite and NDELA in the used fluids.
Further studies have shown that factors such as heat, acidification, and the presence of formaldehyde-releasing biocides can increase the rate of NDELA formation in these fluids. Even in nitrite-free coolants, exposure to nitric oxide in the air can lead to the formation of NDELA.
**Table 1: Concentration of this compound (NDELA)
Detection in Environmental Compartments
Air Contamination
One of the most significant sources of airborne NDELA is the use of metalworking fluids. osha.gov These fluids, particularly synthetic and semi-synthetic types, can contain high concentrations of triethanolamine and, in some cases, sodium nitrite, which are precursors to NDELA. osha.govnih.gov The aerosolization of these fluids during metal cutting and grinding processes can lead to occupational exposure through inhalation. inchem.org
Research conducted in metal factories has documented the presence of NDELA in the ambient air. A German study in the metal industry reported a mean air concentration of 0.2 µg/m³, with a range of < 0.01 to 3.66 µg/m³. nih.gov Another study in Canadian metal factories found NDELA levels in the air ranging from trace amounts to 0.193 µg/m³. nih.gov Interestingly, this study did not find a direct correlation between the concentration of NDELA in the metalworking fluids and the levels detected in the air. nih.gov Air samples near operations using cutting fluids have shown concentrations from < 0.01 to 0.08 µg/m³. nih.gov
The formation of NDELA can also occur on the air sampling device itself if its precursors, diethanolamine or triethanolamine, are collected along with nitrosating agents like nitrogen oxides. osha.gov It is also noteworthy that NDELA is sensitive to light, particularly ultraviolet light, and can undergo rapid photolytic degradation. nih.gov
Table 1: Air Concentrations of this compound in Industrial Settings
| Location/Study | Mean Concentration (µg/m³) | Concentration Range (µg/m³) | Source of Contamination |
|---|---|---|---|
| German Metal Industry | 0.2 | < 0.01–3.66 | Metalworking fluids |
| Canadian Metal Factories | - | Trace to 0.193 | Metalworking fluids |
| Operations using cutting fluids | 0.01 (avg) | < 0.01 to 0.08 | Cutting fluids |
Agricultural and Pesticide Contexts
This compound has been identified as a contaminant in certain pesticide formulations. nih.gov Its presence is often due to the use of diethanolamine or triethanolamine as emulsifiers or in the synthesis of the pesticide itself. nih.gov For instance, an atrazine (B1667683) pesticide formulation emulsified with triethanolamine was found to contain NDELA at a concentration of 0.5 mg/kg. nih.gov Another pesticide, the triethanolamine salt of dinoseb, was reported to contain over 200 mg/kg of NDELA. epa.gov
The use of maleic hydrazide diethanolamine as a herbicide, particularly on tobacco plants, has been linked to the presence of NDELA in tobacco products. nih.gov The application of nitrogen fertilizers and certain pesticides can be a source of N-nitrosamines in groundwater in agricultural areas. nih.gov Studies have shown that pesticides formulated with dimethylamine (B145610) may also contain N-nitrosodimethylamine. nih.govwho.int
The potential for nitrosamine formation from agricultural chemicals is a subject of ongoing research, focusing on the reaction of pesticides with nitrite under various environmental conditions. cdc.gov
Table 2: this compound Contamination in Pesticide Formulations
| Pesticide Formulation | NDELA Concentration |
|---|---|
| Atrazine (emulsified with triethanolamine) | 0.5 mg/kg |
| Dinoseb (triethanolamine salt) | >200 mg/kg |
Formation in Biological and Food Systems
The formation of this compound can occur both endogenously within biological systems and exogenously in various food products. The fundamental reaction involves a nitrosating agent and a secondary or tertiary amine. europa.eu
In biological systems, the formation of nitrosamines can occur in the stomach, where the acidic environment facilitates the reaction between nitrites (from dietary sources) and amines. nih.gov While secondary amines are more readily nitrosated, tertiary amines like triethanolamine can also undergo nitrosation, albeit at a slower rate, through a process involving nitrosative dealkylation. nih.govlongdom.org Studies have demonstrated the in vivo formation of NDELA in mice administered diethanolamine and sodium nitrite. cir-safety.org The bioactivation of NDELA is associated with α- and β-hydroxylation pathways involving enzymes like CYP2E1 and alcohol dehydrogenase, leading to the formation of DNA adducts. inchem.org
NDELA has been detected in a variety of food products. nih.gov Its presence in food is often a result of the reaction between naturally occurring amines and nitrites added as preservatives, particularly in cured meats. nih.govnih.gov High temperatures during cooking, such as frying, can increase the formation of nitrosamines. mdpi.com
Specific findings include:
Meat Products: NDELA has been found in Nigerian meat products at concentrations of 0.87–1.89 mg/kg. nih.govosti.gov The acidification process during meat fermentation can also catalyze the production of N-nitrosamines. mdpi.com
Dairy Products: Nigerian dairy products have been reported to contain NDELA at levels of 1.5–7 µg/kg. nih.gov
Fish: Salted fish have been noted as a potential source of N-nitrosamines. nih.gov
Beverages: Beer has been identified as a food product where nitrosamines can be found. nih.gov
The concentration of nitrosamines in foods like bacon, sausage, and ham has been a topic of study for decades. nih.gov While N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are commonly found in livestock and fishery products, NDEA has shown a high detection rate in agricultural foods. nih.govresearchgate.net
Table 3: Reported Levels of this compound in Food Products
| Food Category | Concentration Range |
|---|---|
| Nigerian Meat Products | 0.87–1.89 mg/kg |
| Nigerian Dairy Products | 1.5–7 µg/kg |
Analytical Methodologies for N Nitrosodiethanolamine Quantification
Chromatographic Techniques for N-Nitrosodiethanolamine Analysis
Chromatography is the cornerstone of NDELA analysis, providing the necessary separation from interfering substances present in complex samples. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been extensively utilized for this purpose. osha.gov The choice between GC and HPLC often depends on the sample matrix, the required level of sensitivity, and the available detection systems. semanticscholar.orgijsdr.org
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, the analysis of underivatized NDELA by GC can be challenging due to its non-volatile nature. osha.gov To overcome this, derivatization is a common strategy, converting NDELA into a more volatile form suitable for GC analysis. nih.gov Derivatives have been prepared by methods such as trimethylsilylation, acylation, and methylation. nih.gov
The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitrogen-containing compounds, particularly nitrosamines. usp.orgchromatographytoday.com Its selectivity makes it the preferred method of testing in many industries since the 1960s. labcompare.com When coupled with GC, the TEA detector offers robust and reliable quantification of NDELA. The process involves the thermal cleavage of the N-NO bond in nitrosamines within a pyrolyzer, typically heated to around 500°C. usp.orglabcompare.com This releases a nitric oxide (NO) radical. labcompare.com The liberated NO then reacts with ozone (O₃) introduced into the system, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light in the near-infrared region, which is detected by a photomultiplier tube. usp.orglabcompare.com This chemiluminescence signal is directly proportional to the amount of the N-nitroso compound present.
The Occupational Safety and Health Administration (OSHA) has established a method for analyzing airborne NDELA where samples are collected on glass fiber filters, extracted, and then analyzed by GC-TEA. osha.gov This method demonstrates the high sensitivity of the technique, with a reported detection limit of 200 picograms per injection. osha.gov
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Column | 3 ft x 1/4-in. o.d. (2-mm i.d.) glass, 10% Carbowax 20M with 2% KOH on 80/100 Chromosorb W AW | osha.gov |
| GC Pyrolyzer Temperature | 500°C | osha.govusp.org |
| Oxygen Flow Rate | 5 mL/min | osha.gov |
| Cold Trap Temperature | -150°C (liquid nitrogen) | osha.gov |
| Detection Limit | 200 pg per injection | osha.gov |
Mass spectrometry (MS) provides high specificity and structural information, making it a powerful tool for the confirmation and quantification of NDELA. nih.gov When coupled with GC, MS detectors can identify compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov However, due to the low volatility of NDELA, derivatization is often required prior to GC-MS analysis to improve chromatographic performance. nih.gov For instance, NDELA can be converted to its trimethylsilyl (B98337) derivative for analysis. nih.gov
While effective, GC-MS methods can face challenges with matrix interference, and achieving the low detection limits required for regulatory compliance can be difficult. labcompare.comrestek.com One study noted that the response for NDELA was minimal in their GC-MS/MS system, and the compound was not tested further using that specific method. restek.com This highlights that while GC-MS is a viable confirmatory technique, method development is critical to ensure adequate performance for trace-level quantification of NDELA. nih.gov
High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of non-volatile and thermally labile compounds like NDELA, as it typically does not require derivatization. osha.govnih.gov This simplifies sample preparation and avoids potential artifacts. Various HPLC methods have been developed using different detectors to quantify NDELA in diverse matrices such as cosmetics and raw materials. nih.govnih.gov
HPLC coupled with an ultraviolet (UV) detector is a common and accessible method for NDELA analysis. nih.gov It can be used as a screening procedure for bulk samples before confirmation by a more selective technique like TEA or MS. osha.gov The methodology is based on the principle that NDELA absorbs UV light at specific wavelengths. A simple and novel method utilized a dual-wavelength UV detector set at 234 nm and 254 nm for the determination of underivatized NDELA. researchgate.net The retention time for NDELA in one such method was reported to be 2.9 minutes. researchgate.net While relatively simple, HPLC-UV methods may lack the sensitivity and selectivity of other techniques, with quantification limits in the range of 10-20 ng/mL for some nitrosamines. waters.com Another approach involves post-column photolysis, where the N-nitroso bond is cleaved by UV light to yield nitrite (B80452), which is then quantified colorimetrically after a chemical derivatization reaction (Griess reaction) producing a colored azo dye detected at 540 nm. pickeringlabs.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Mobile Phase | 20% water, 80% methanol (B129727), isocratic | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| UV Detection Wavelengths | 234 nm and 254 nm | researchgate.net |
| Run Time | 55 min | researchgate.net |
For higher sensitivity and specificity, HPLC can be interfaced with a Thermal Energy Analyzer (HPLC-TEA) or a tandem mass spectrometer (HPLC-MS/MS). semanticscholar.orgosha.gov HPLC-TEA combines the separation power of liquid chromatography with the selective detection of the TEA, providing a robust method for NDELA quantification in complex matrices. osha.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of NDELA. sigmaaldrich.comnih.gov This technique allows for direct injection of aqueous sample solutions, simplifying preparation. longdom.org Quantification is typically performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition. sigmaaldrich.comlongdom.org For NDELA, a common MRM transition is m/z 135.0 → 74.1, with a secondary transition of m/z 135.0 → 104.0 used for confirmation. longdom.org The use of an internal standard, such as deuterated NDELA (d8-NDELA), improves accuracy and precision. sigmaaldrich.com LC-MS/MS methods have achieved low limits of quantification (LOQ), often in the low parts-per-billion (ppb) or µg/kg range. sigmaaldrich.comresearchgate.net For example, a validated UPLC-MS/MS method for NDELA in cosmetics reported an LOQ of 20 µg/kg. sigmaaldrich.comnih.gov Another LC-MS-MS method for NDELA in ethanolamines achieved a linearity range of 1 to 10 ppb with a coefficient of determination (R²) greater than 0.995. longdom.orgsemanticscholar.org
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Positive Ionization (ESI+) | sigmaaldrich.comlongdom.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | sigmaaldrich.comlongdom.org |
| MRM Transition (Quantifier) | m/z 134.9 > 103.7 or m/z 135.0 > 74.1 | sigmaaldrich.comlongdom.org |
| MRM Transition (Qualifier) | m/z 134.9 > 73.7 or m/z 135.0 > 104.0 | sigmaaldrich.comlongdom.org |
| Internal Standard | d8-NDELA (m/z 143.1 > 111.0) | sigmaaldrich.com |
| Limit of Quantification (LOQ) | 20 µg/kg or <10 ppb | sigmaaldrich.comlongdom.org |
High-Performance Liquid Chromatography (HPLC) Implementations
Ion-Exchange Chromatographic Separations
Ion-exchange chromatography (IEC) is a method utilized for the separation of ions and polar molecules based on their affinity to an ion exchanger. For the analysis of this compound (NDELA), cation exchange columns have been employed, particularly to mitigate matrix effects such as ion suppression in complex samples. longdom.orgresearchgate.net This technique is effective in separating NDELA from interfering substances in matrices like cosmetics or ethanolamines, leading to improved sensitivity and quantification, especially when coupled with mass spectrometry. longdom.orgresearchgate.netresearchgate.net The separation mechanism relies on the reversible interaction between the charged NDELA molecule and the charged stationary phase of the column. By carefully controlling the mobile phase composition and pH, the retention and elution of NDELA can be precisely managed, allowing for its effective separation from matrix components. For instance, Dowex 1-X8 anion exchange resin has been used in sample preparation steps to clean up samples prior to analysis. osha.gov
Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Protocols
Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is a highly sensitive and specific technique for the quantification of this compound (NDELA) in a variety of matrices, including cosmetics, medicines, and ethanolamines. longdom.orgnih.govfda.gov.twnih.gov This method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
The chromatographic separation is typically achieved using columns such as porous graphitic carbon (PGC) or C18 reversed-phase columns. nih.govnih.govsigmaaldrich.com In some methods, a cation exchange column is used to reduce ion suppression from the sample matrix. longdom.orgresearchgate.net Gradient elution is often employed with mobile phases consisting of solvents like methanol or acetonitrile (B52724) and aqueous solutions containing additives such as ammonium (B1175870) acetate (B1210297) or formic acid to ensure efficient separation. longdom.orgnih.gov
Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive mode or atmospheric pressure chemical ionization (APCI). longdom.orgnih.govfda.gov.tw The quantification is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. longdom.org This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for NDELA. An isotopically labeled internal standard, such as d8-NDELA, is often used to ensure accuracy and precision. nih.gov The method demonstrates good linearity over a range of concentrations, with limits of detection (LOD) and quantification (LOQ) reaching low parts-per-billion (ppb) or µg/kg levels. longdom.orgnih.govsigmaaldrich.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) nih.gov | Agilent 1290 Infinity LC system longdom.org | Liquid Chromatograph fda.gov.tw |
| Column | Porous Graphitic Carbon (PGC) nih.gov | Dionex IonPac CS 18 cation exchange longdom.org | XSelect HSS T3, 3.5 µm, 3 mm i.d. × 15 cm fda.gov.tw |
| Mobile Phase | Gradient of 1mM ammonium acetate with 0.1% acetic acid and methanol nih.gov | 0.02% HCOOH in water longdom.orgsemanticscholar.org | Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in methanol fda.gov.tw |
| Mass Spectrometer | Tandem Mass Spectrometer nih.gov | Agilent 6460 Triple Quadrupole LC/MS longdom.org | Tandem Mass Spectrometer fda.gov.tw |
| Ionization Source | Electrospray Positive Ionization (ESI+) longdom.orgnih.gov | Heated Electrospray Positive Ionization longdom.org | Atmospheric Pressure Chemical Ionization (APCI) fda.gov.tw |
| Detection Mode | Multiple Reaction Monitoring (MRM) longdom.orgnih.gov | Multiple Reaction Monitoring (MRM) longdom.org | Not Specified |
| MRM Transitions (m/z) | 134.9 > 103.7 (quantifier), 134.9 > 73.7 (qualifier) nih.gov | 135.0 > 74.1 (quantifier), 135.0 > 104.0 (qualifier) longdom.orgresearchgate.net | Not Specified |
| Internal Standard | d8-NDELA (m/z 143.1 > 111.0) nih.gov | Not Specified | NDELA-d8 fda.gov.tw |
| Linearity Range | 1-100 ng/mL nih.govsigmaaldrich.com | 1 ppb to 10 ppb longdom.orgresearchgate.net | Not Specified |
| LOD/LOQ | LOD: 10 µg/kg, LOQ: 20 µg/kg nih.govsigmaaldrich.com | Sensitivity of 0.87 ppb achieved longdom.orgsemanticscholar.org | LOQ: 0.05 µg/g fda.gov.tw |
Sample Preparation and Derivatization Techniques for this compound
Solid Phase Extraction (SPE) for Matrix Cleanup
Solid Phase Extraction (SPE) is a widely used sample preparation technique to clean up and concentrate this compound (NDELA) from complex matrices like cosmetics before instrumental analysis. nih.govnih.govnih.gov The primary goals of using SPE are to remove interfering compounds, concentrate the analyte, and perform a solvent exchange to a solvent compatible with the analytical system. chromatographyonline.com
The process involves passing a liquid sample through a solid sorbent, which retains the analyte or the interferences. For NDELA analysis in cosmetics, mixed-mode SPE cartridges, such as Bond Elut AccuCAT, have been successfully used. nih.govsigmaaldrich.com Other common sorbents include C18 for cleaning up aqueous dilutions of cosmetic samples. researchgate.netnih.gov The general SPE protocol follows a "catch and release" mechanism where the sorbent is chosen to retain the analytes of interest from the sample matrix. chromatographyonline.com This is followed by a washing step to remove unwanted interferences, and finally, an elution step to release the purified analytes from the sorbent in a smaller volume of a clean solvent. chromatographyonline.com In some applications, SPE is necessary to eliminate compounds such as surfactants that are incompatible with chromatographic columns. nih.gov
Chemical Derivatization for Enhanced Detection
Many analytical methods for NDELA, particularly those using gas chromatography (GC), require a derivatization step. osha.gov Derivatization converts the polar and non-volatile NDELA into a more volatile and thermally stable derivative, which improves its chromatographic behavior and detection sensitivity. osha.gov
Several derivatization techniques have been applied to NDELA to facilitate its analysis by gas chromatography. osha.gov These methods involve reacting the hydroxyl groups of the NDELA molecule to form less polar esters or ethers.
Acylation and Trifluoroacylation: These methods involve reacting NDELA with an acylating agent to form an ester derivative. Trifluoroacylation is a specific type of acylation that introduces fluorine atoms, which can significantly enhance detection when using an electron capture detector (ECD). osha.gov
Trimethylsilylation: This is a common derivatization technique where the active hydrogen atoms of the hydroxyl groups are replaced by a trimethylsilyl (-Si(CH3)3) group. This process reduces the polarity and increases the volatility of the NDELA molecule. osha.gov
Methylation: This technique involves converting the hydroxyl groups into methyl ethers.
These derivatized forms of NDELA are then typically analyzed by GC coupled with detectors like flame ionization detectors (FID) or mass spectrometry (MS). osha.gov The detection limit for underivatized NDELA by GC is significantly higher, reportedly around 2000 times greater than for its derivatized counterparts, highlighting the necessity of this step for sensitive GC-based quantification. osha.gov
Strategies to Prevent Artifactual this compound Formation
A significant challenge in the analysis of N-nitrosamines, including NDELA, is the potential for their artifactual formation during sample preparation and analysis. This can occur if precursor amines (like diethanolamine) and nitrosating agents are present in the sample matrix. To prevent this, specific inhibitors are added to the sample. Commonly used inhibitors include ammonium sulfamate, sodium ascorbate, and alpha-tocopherol. osha.gov These substances act as nitrite scavengers, reacting with any nitrosating agents present and thereby preventing the artificial nitrosation of amines during the analytical procedure. osha.gov This precaution is crucial for obtaining accurate and reliable quantitative results for NDELA. osha.gov
Advanced and Emerging Analytical Technologies for this compound
The quantification of this compound (NDELA) in complex matrices such as cosmetics and environmental samples presents analytical challenges due to its high polarity and the typically low concentrations present. Traditional methods often involve extensive sample preparation, which can be time-consuming and require significant amounts of organic solvents. To address these limitations, advanced and emerging analytical technologies are being developed, focusing on miniaturization, increased sensitivity, and improved efficiency. These technologies, particularly microextraction techniques and nanotechnology-based sensing platforms, offer promising alternatives for the rapid and effective quantification of NDELA.
Microextraction Techniques
Microextraction techniques are a form of sample preparation that utilizes minimal amounts of solvents, or are solvent-free, to isolate and preconcentrate analytes from a sample matrix. These methods are characterized by their high enrichment factors, reduced environmental impact, and compatibility with various analytical instruments. Several microextraction techniques have been successfully applied to the analysis of NDELA.
One prominent method is Dispersive Liquid-Liquid Microextraction (DLLME) . A notable advancement for polar compounds like NDELA is the Reversed-Phase Dispersive Liquid-Liquid Microextraction (RP-DLLME) . In this approach, a small volume of water acts as the extraction solvent, which is dispersed into an organic sample solution (e.g., the sample dissolved in toluene) with the aid of a disperser solvent like acetone (B3395972) or acetonitrile. nih.govresearchgate.net This creates a cloudy solution with a large surface area between the two phases, facilitating the rapid extraction of the polar NDELA into the aqueous droplets. The aqueous phase is then collected by centrifugation and analyzed, often by liquid chromatography. nih.gov
A study employing RP-DLLME for NDELA in cosmetic products reported an enrichment factor of 31.5 ± 0.9, with limits of detection (LOD) and quantification (LOQ) of 1.1 ng/mL and 3.6 ng/mL, respectively. The method demonstrated good linearity and repeatability, with relative standard deviations (RSD) below 8%. nih.gov Another variation, Vortex-Assisted Reversed-Phase Dispersive Liquid-Liquid Microextraction (VA-RP-DLLME) , utilizes vortex mixing to facilitate the dispersion, simplifying the process. This technique has been used for the simultaneous determination of seven N-nitrosamines, including NDELA, in cosmetics, achieving enrichment factors up to 65 and LODs ranging from 1.8 to 50 ng/g. nih.govjuniperpublishers.com
Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) has also been developed for the simultaneous analysis of nine prohibited N-nitrosamines in cosmetics. This method uses a vortex agitator to create the cloudy solution, eliminating the need for a disperser solvent. nih.govrsc.org Using chloroform (B151607) as the extraction solvent, the method showed good linearity up to 20 ng/mL and enrichment factors ranging from 2 to 100 for the different analytes. nih.gov
Another significant technique is Headspace Solid-Phase Microextraction (HS-SPME) . This method involves the use of a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample, where volatile and semi-volatile analytes partition onto the fiber coating. For NDELA analysis in cosmetic samples, a novel aluminum hydroxide (B78521) grafted fused silica fiber has been developed. researchgate.net The optimized conditions for this HS-SPME method included extraction at 70°C for 15 minutes. The method achieved a low limit of detection of 1 μg/kg and showed good linearity over a range of 6 to 10,000 μg/kg. researchgate.net
The following table summarizes the performance of various microextraction techniques for NDELA quantification.
| Technique | Matrix | Key Parameters & Solvents | Performance Metrics |
| Reversed-Phase Dispersive Liquid-Liquid Microextraction (RP-DLLME) | Cosmetic Products | Extraction Solvent: Water (125 µL)Disperser Solvent: Acetone (750 µL)Sample Solvent: Toluene (5 mL) | Enrichment Factor: 31.5 ± 0.9LOD: 1.1 ng/mLLOQ: 3.6 ng/mLRepeatability (RSD): < 8%Relative Recovery: 87 - 117% |
| Vortex-Assisted Reversed-Phase DLLME (VA-RP-DLLME) | Cosmetic Products | Extraction Solvent: Water (75 µL)Sample Solvent: n-Hexane (5 mL)Agitation: Vortex (30 s) | Enrichment Factor: Up to 65LOD: 1.8 - 50 ng/gRepeatability (RSD): < 9.8%Relative Recovery: 80 - 113% |
| Vortex-Assisted DLLME (VA-DLLME) | Cosmetic Products | Extraction Solvent: Chloroform (80 µL)Agitation: Vortex (60 s) | Enrichment Factor: 2 - 100LOD & LOQ: Low µg/kg levelRepeatability (RSD): < 13% |
| Headspace Solid-Phase Microextraction (HS-SPME) | Cosmetic Products (Shampoo, etc.) | Fiber: Aluminum hydroxide graftedTemperature: 70°CTime: 15 min | LOD: 1 µg/kgLinearity: 6 - 10,000 µg/kgPrecision (RSD): < 15%Relative Recovery: 95 - 99% |
Nanotechnology-Based Sensing Platforms
Nanotechnology offers revolutionary tools for chemical sensing, providing platforms with enhanced sensitivity, selectivity, and potential for miniaturization. The unique optical, electronic, and catalytic properties of nanomaterials, such as nanoparticles, nanotubes, and quantum dots, are being harnessed to develop novel sensors for the detection of trace contaminants like NDELA. researchgate.netnih.gov
An innovative approach is the development of electrochemical biosensors. One such sensor has been fabricated for the detection of mutagenic nitrosamines, including NDELA, using a combination of DNA and carbon nanodots (CDs). acs.orgnih.govresearchgate.net In this design, chitosan-derived carbon dots are deposited on a glassy carbon electrode, followed by the electrostatic immobilization of DNA on the CD surface. acs.orgacs.org The presence of NDELA is detected using differential pulse voltammetry. The interaction between NDELA and the DNA on the electrode surface causes a measurable increase in the peak current. acs.orgnih.gov This biosensor demonstrated high sensitivity and selectivity for NDELA, with a remarkably low detection limit of 9.6 x 10⁻⁹ M. acs.orgnih.gov
The principle of this DNA-carbon dot biosensor relies on the structural modifications induced in the DNA upon interaction with the mutagenic NDELA, which alters the electrochemical response. nih.gov The carbon dots play a crucial role by providing a large surface area for DNA immobilization, thereby amplifying the sensor's signal. acs.orgnih.gov
Another area of development involves the use of carbon nanotubes for detecting airborne nitrosamines. A sensor composed of cobalt(III) tetraphenylporphyrin (B126558) molecules deposited onto single-walled carbon nanotubes stretched between gold electrodes has been shown to selectively bind N-nitrosamine compounds. acs.org This binding event leads to a change in electrical resistance across the electrodes, which can be measured to determine the concentration of the nitrosamine (B1359907). While developed for air sampling, this technology demonstrates the potential of functionalized nanomaterials for creating sensitive and selective electronic sensors for nitrosamines. acs.org
The table below details the characteristics of a nanotechnology-based sensing platform for NDELA detection.
| Sensor Type | Nanomaterial | Detection Principle | Performance Metrics for NDELA |
| Electrochemical Biosensor | DNA-Chitosan Carbon Dots (CDs) on Glassy Carbon Electrode | Technique: Differential Pulse VoltammetryMeasures the increase in absolute peak current upon interaction of NDELA with immobilized DNA. | Limit of Detection (LOD): 9.6 x 10⁻⁹ MSelectivity: High selectivity against other structurally similar compounds. |
Metabolism and Toxicokinetics of N Nitrosodiethanolamine
Absorption and Distribution Studies of N-Nitrosodiethanolamine in Biological Systems
This compound can enter the body through various routes, with dermal contact being a significant pathway of exposure, particularly in occupational settings and through the use of consumer products. osha.gov Once absorbed, it is distributed throughout the body, though it does not appear to accumulate to a significant extent in the liver. nih.gov
The percutaneous absorption of NDELA has been demonstrated to be a viable route of exposure. osha.gov Studies using excised human skin have shown that the vehicle in which NDELA is present significantly influences its penetration. nih.gov For instance, the permeability of NDELA through the skin is substantially increased when it is formulated in lipoidal (fat-soluble) vehicles compared to hydrophilic (water-soluble) ones. osha.govnih.gov This is attributed to more favorable partition coefficients from such formulations. nih.gov
Research on cryopreserved human trunk skin has quantified the absorption rates of NDELA from different vehicles like isopropyl myristate, sunscreen cream, and shampoo. nih.gov The absorption rate of a low dermal dose was found to be a linear function of the concentration applied. nih.gov For isopropyl myristate and shampoo, peak absorption rates were observed within five hours. nih.gov The total absorption over 48 hours was formulation-dependent, with isopropyl myristate showing the highest penetration, followed by shampoo and sunscreen. nih.gov
| Vehicle | Peak Absorption Rate Time (hours) | 48-hour Total Absorption (% of applied dose) | Permeability Coefficient (cm/hr) |
|---|---|---|---|
| Isopropyl Myristate | Within 5 | 35-65% | 3.5 x 10⁻³ nih.gov |
| Shampoo | Within 5 | ≥ Sunscreen | Not Reported |
| Sunscreen | Later than 5 | Lower than Isopropyl Myristate and Shampoo | Not Reported |
| Water | Not Reported | Not Reported | 5.5 x 10⁻⁶ nih.gov |
| Propylene Glycol | Not Reported | Not Reported | 3.2 x 10⁻⁶ nih.gov |
Following oral administration in rats, NDELA is absorbed from the gastrointestinal tract. cdc.gov Studies have shown that after a single oral dose, NDELA is distributed throughout the body, with radioactivity being highest in tissues at 8 hours and detectable for up to one week. nih.gov Inhalation is also a potential route of exposure, particularly in industrial settings where NDELA may be present in aerosols from cutting fluids. osha.govcdc.gov Structurally similar compounds are readily absorbed following inhalation in animal studies. cdc.gov
Once in the bloodstream, the toxicokinetics of NDELA in rats can be described by a three-compartment model. nih.govnih.gov After intravenous administration, blood levels of NDELA were found to reflect the levels in the liver, suggesting that the liver does not significantly accumulate the compound. nih.govnih.gov Whole-body autoradiography in rats showed an even distribution in most tissues, with the exception of tissue-bound radioactivity localized in the liver and nasal olfactory mucosa. nih.gov Lower levels in the central nervous system suggest poor penetration of the blood-brain barrier. nih.gov
Biotransformation Pathways of this compound
The biotransformation of NDELA is a critical determinant of its biological activity. Metabolism occurs primarily through two major pathways: α-hydroxylation and β-oxidation. nih.gov These metabolic processes are catalyzed by various enzymatic systems and result in the formation of several metabolites.
The α-oxidation pathway of NDELA metabolism involves the hydroxylation of the carbon atom adjacent to the nitroso group. nih.gov This process leads to the formation of an unstable α-hydroxynitrosamine, which then rapidly decomposes. nih.gov The decomposition products include glycol aldehyde, acetaldehyde, and ethylene (B1197577) glycol. nih.gov A key reactive intermediate generated from this pathway is the (2-hydroxyethyl)diazonium ion, which is thought to be responsible for the formation of 2-hydroxyethylated adducts in DNA. nih.gov The microsomal metabolism of NDELA via α-oxidation is reportedly slower than through β-oxidation. nih.gov
The β-oxidation pathway is considered the major route for the metabolic disposition of NDELA in rodents. nih.gov This pathway involves the oxidation of the carbon atom at the β-position relative to the nitrogen atom. One of the key metabolites formed through this pathway is N-nitroso(2-hydroxyethyl)glycine. oup.com Another significant product of β-oxidation is N-nitroso-2-hydroxymorpholine. oup.comnih.gov This metabolite has been detected in the rat hepatic 9000 g supernatant following exposure to NDELA. oup.comnih.gov N-nitroso-2-hydroxymorpholine is considered a mutagenic metabolite and its formation is thought to be involved in the carcinogenicity of NDELA. oup.comnih.gov
| Metabolic Pathway | Key Intermediate/Product | Significance |
|---|---|---|
| Alpha-Hydroxylation | (2-hydroxyethyl)diazonium ion, Glycol aldehyde | Leads to the formation of DNA adducts. nih.gov |
| Beta-Oxidation | N-nitroso-2-hydroxymorpholine, N-nitroso(2-hydroxyethyl)glycine | Major metabolic route in rodents; formation of mutagenic metabolites. nih.govoup.comnih.gov |
The metabolic activation of NDELA is mediated by specific enzyme systems. The bioactivation of many nitrosamines to their reactive intermediates is primarily catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov In the case of NDELA, the involvement of CYP2E1 inducers has been shown to facilitate the α-hydroxylation pathway, as evidenced by the formation of glycol aldehyde in liver microsomes from pretreated rats. nih.gov
In addition to the CYP450 system, alcohol dehydrogenase has also been identified as an enzyme capable of activating NDELA. nih.gov In vitro studies have demonstrated the activation of NDELA to a potent mutagen in Salmonella typhimurium by alcohol dehydrogenase. nih.gov
Enzymatic Systems Involved in this compound Metabolism
Cytochrome P450 2E1 (CYP2E1) Activity
Cytochrome P450 2E1 (CYP2E1) plays a significant role in the metabolic activation of NDELA. acs.orgnih.govepa.gov This enzyme, a member of the cytochrome P450 superfamily, is known to metabolize numerous xenobiotics, including many nitrosamines. nih.govoup.comoup.comaacrjournals.org The activation of NDELA by CYP2E1 is consistent with the enzyme's known function in the metabolic activation of other small-molecule nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.govoup.comnih.gov
The proposed mechanism involves the α-hydroxylation of one of the ethanol (B145695) side chains of the NDELA molecule. acs.orgnih.gov This enzymatic oxidation results in the formation of an unstable α-hydroxynitrosamine. This intermediate then spontaneously decomposes, leading to the scission of the carbon-hydrogen (C-H) bond at the α-position and generating a reactive species capable of interacting with cellular macromolecules. acs.orgnih.gov
Evidence for the involvement of CYP2E1 comes from in vitro studies using cell lines genetically engineered to express human enzymes. For instance, V79 Chinese hamster cells transfected to express human P450 2E1 showed significant cytotoxicity when exposed to NDELA, whereas the parental V79 cells did not. acs.orgnih.gov Furthermore, NDELA has been shown to induce gene mutations in a V79-derived cell line expressing human CYP2E1, an effect that was nullified by a CYP2E1 inhibitor, 1-aminobenzotriazole. epa.gov This confirms that human CYP2E1 is required for the conversion of NDELA into a mutagenic metabolite. epa.gov
Alcohol Dehydrogenase (ADH) Contribution
In addition to CYP2E1, alcohol dehydrogenase (ADH) is a key enzyme in the metabolic activation of NDELA. nih.govnih.gov ADH enzymes facilitate the interconversion of alcohols and aldehydes or ketones. wikipedia.org In the case of NDELA, ADH catalyzes the oxidation of the terminal hydroxyl group on one of the ethanol side chains (β-oxidation). This process can lead to the formation of mutagenic intermediates. nih.govnih.gov
Studies have shown that ADH effectively activates NDELA into a potent mutagen in the Ames test. nih.govnih.gov In vivo experiments in rats have demonstrated that NDELA induces single-strand breaks (SSBs) in liver DNA. This effect can be completely suppressed by pretreating the animals with ethanol, a competitive inhibitor of ADH, or significantly reduced by using a specific ADH inhibitor like 3-butylthiolane-1-oxide. nih.gov These findings suggest that ADH-mediated metabolism is a significant pathway for the in-vivo activation of NDELA. nih.gov The process may also involve sulfotransferases, as the sulfotransferase inhibitor 2,6-dichloro-4-nitrophenol (B181596) also strongly reduces DNA damage induced by NDELA. nih.gov
Isotope Effects in this compound Metabolic Activation Studies
The use of deuterated isotopomers of NDELA has been instrumental in elucidating the mechanisms of its metabolic activation. acs.orgnih.gov By replacing hydrogen atoms with deuterium (B1214612) at specific positions on the molecule (α or β carbons), researchers can probe the importance of C-H bond cleavage in the rate-limiting steps of enzymatic reactions.
Studies using α-D₄NDELA (deuterium on the carbons adjacent to the nitroso group) and β-D₄NDELA (deuterium on the terminal carbons) have provided definitive evidence for two distinct activation pathways. acs.orgnih.gov
CYP2E1 Pathway : The activation pathway consistent with CYP2E1-mediated α-hydroxylation involves the cleavage of a C-H bond at the α-position. When α-D₄NDELA was used, a significant deuterium isotope effect was observed. acs.orgnih.gov For example, in studies measuring DNA single-strand breaks (SSBs) in rat livers, the isotope effect for α-D₄NDELA was inversely dependent on the dose, ranging from 3.22 at lower doses to 1.37 at higher doses. acs.orgnih.gov Furthermore, α-D₄NDELA was not cytotoxic to human P450 2E1-transfected cells, unlike the non-deuterated NDELA, strongly indicating that α-C-H bond scission is a critical step in this activation pathway. acs.orgnih.gov
ADH Pathway : The ADH-mediated pathway involves oxidation at the β-carbon. A kinetic deuterium isotope effect of 2.6 for Vmax/Km was observed for the horse liver ADH-mediated oxidation of β-D₄NDELA to N-nitroso-2-hydroxymorpholine (NHMOR). acs.orgnih.gov In contrast, the isotope effect for α-D₄NDELA in this system was only 1.05. acs.orgnih.gov This demonstrates that the ADH pathway proceeds via oxidation at the β-position.
The table below summarizes the dose-dependent deuterium isotope effects on the induction of DNA single-strand breaks in rats.
| Compound | Dose (mmol/kg body weight) | Deuterium Isotope Effect on DNA SSB |
| α-D₄NDELA | 0.08 - 0.75 | 3.22 - 1.37 |
| β-D₄NDELA | 0.08 - 0.75 | 1.38 - 0.79 |
Data sourced from studies on male Wistar rats. acs.orgnih.gov
Excretion Patterns of this compound and its Metabolites
The excretion of this compound and its metabolic products has been studied in both humans and animals, with urine being the primary route of elimination. A significant portion of an administered dose is often excreted as the unchanged parent compound. nih.govnih.gov
In a human study involving dermal application of a cream containing NDELA, about 2% of the applied dose was recovered in the urine over 21.5 hours. nih.gov The excretion rate was relatively high both during and after the application period, suggesting a half-life long enough to potentially allow for accumulation with daily exposure. nih.gov Studies of metal grinders exposed to cutting fluids containing NDELA also found detectable amounts in their urine, with levels correlating to the concentration in the fluids. nih.gov
Animal studies provide more quantitative data. In rats given a single oral dose of NDELA, over 70% of the dose was excreted unchanged in the urine, primarily within the first 24 hours. nih.gov This high rate of excretion of the parent compound may explain its relatively lower carcinogenic potency compared to other nitrosamines. nih.gov
Besides the parent compound, metabolites are also found in the urine. One major metabolite identified in rat urine is the acidic derivative N-(2-hydroxyethyl)-N-carboxymethylnitrosamine (ECMN), which results from the β-oxidation pathway. documentsdelivered.comnih.gov This metabolite accounted for approximately 6% of the administered NDELA dose in one study. documentsdelivered.com
The following table summarizes findings on the urinary excretion of NDELA and its metabolite.
| Species | Administration Route | Compound Measured | Percentage of Dose Excreted in Urine | Reference |
| Human | Dermal | NDELA | ~2% | nih.gov |
| Rat | Oral (Gavage) | NDELA (unchanged) | >70% | nih.gov |
| Rat | Oral (Gavage) | N-(2-hydroxyethyl)-N-carboxymethylnitrosamine (ECMN) | ~6% | documentsdelivered.com |
| Rat | Intravenous | N-(2-hydroxyethyl)-N-carboxymethylnitrosamine (ECMN) | 4.9% | nih.gov |
| Rat | Cutaneous | N-(2-hydroxyethyl)-N-carboxymethylnitrosamine (ECMN) | 2.5% | nih.gov |
Studies have also indicated that NDELA undergoes enterohepatic recycling, where it is excreted into the bile and then reabsorbed from the intestine, which may be a contributing factor to its hepatocarcinogenicity. nih.gov
Molecular and Cellular Mechanisms of N Nitrosodiethanolamine Toxicity
Genotoxic Potential of N-Nitrosodiethanolamine
This compound (NDELA) has been the subject of numerous studies to determine its potential to cause genetic damage. Research indicates that its genotoxicity is highly dependent on metabolic activation, meaning its ability to damage genetic material is significantly influenced by enzymatic processes within an organism.
Mutagenicity in Prokaryotic and Eukaryotic Systems
The mutagenicity of NDELA has been evaluated in a variety of biological systems, ranging from bacteria to mammalian cells. The results from these studies highlight the critical role of metabolic enzymes in converting NDELA into a mutagenic substance.
The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds using bacteria, has yielded variable results for this compound. Early studies often reported negative or weak activity. However, subsequent research has clarified that the purity of the NDELA sample and the experimental conditions, particularly the choice of solvent and the metabolic activation system, are crucial factors.
Purified NDELA has demonstrated positive mutagenic effects in the Salmonella typhimurium tester strain TA100, but only in the presence of a liver metabolic activation system (S9 fraction) from rats or hamsters. nih.gov Interestingly, the use of dimethyl sulfoxide (DMSO) as a solvent was found to completely abolish this mutagenic activity. nih.gov In contrast, some commercially available NDELA samples showed mutagenic activity even without metabolic activation, suggesting the presence of mutagenic impurities. nih.gov These findings underscore the importance of specific metabolic pathways, likely involving cytochrome P450 enzymes present in the S9 mix, for the conversion of NDELA to a bacterial mutagen.
| NDELA Sample | Tester Strain | Metabolic Activation (S9) | Solvent | Result | Reference |
|---|---|---|---|---|---|
| Purified | S. typhimurium TA100 | Rat or Hamster Liver S9 | Not specified (Non-DMSO) | Positive | nih.gov |
| Purified | S. typhimurium TA100 | Rat or Hamster Liver S9 | DMSO | Negative | nih.gov |
| Commercial (93.8% purity) | S. typhimurium TA100 | None | Not specified | Positive | nih.gov |
Studies in mammalian cells have further elucidated the specific metabolic requirements for NDELA's mutagenicity. In standard in vitro genotoxicity assays, NDELA is often negative or only weakly active. bohrium.comnih.gov This is attributed to the lack of appropriate metabolic enzymes in the cell lines typically used.
A significant breakthrough came from studies using a genetically engineered Chinese hamster V79 cell line that expresses human cytochrome P450 2E1 (CYP2E1) and human sulfotransferase 1A1 (SULT1A1). In this specific cell line, NDELA was found to induce concentration-dependent gene mutations at the hprt locus. bohrium.comnih.gov Conversely, it was inactive in the parental V79 cells that lack these enzymes. bohrium.comnih.gov Further investigation using selective enzyme inhibitors revealed that the mutagenicity was dependent on CYP2E1 activity, as a CYP2E1 inhibitor abolished the effect. bohrium.comnih.gov This provides strong evidence that CYP2E1-mediated metabolism is a key step in the activation of NDELA to a mutagen in mammalian cells. bohrium.comnih.gov
In in vivo studies, a transgenic rodent (TGR) gene mutation assay was used to assess the mutagenic potential of NDELA in a whole-animal system, providing a more complex metabolic environment. swan.ac.uk
| Test System | Metabolic Activation | Endpoint | Result | Reference |
|---|---|---|---|---|
| Parental V79 Cells (in vitro) | Endogenous | Gene Mutation (hprt locus) | Negative | bohrium.comnih.gov |
| V79 Cells expressing human CYP2E1 and SULT1A1 (in vitro) | Endogenous (human CYP2E1) | Gene Mutation (hprt locus) | Positive (Concentration-dependent) | bohrium.comnih.gov |
| Transgenic Rodent (in vivo) | Whole animal metabolism | Gene Mutation | Positive | swan.ac.uk |
DNA Damage Induction by this compound
Beyond gene mutations, the genotoxicity of a compound can also be measured by its ability to cause direct damage to the DNA structure, such as strand breaks and larger-scale chromosomal alterations.
The capacity of this compound to induce DNA single-strand breaks (SSBs) appears to be cell-type and species-specific, again pointing to the importance of cellular metabolism. In vitro studies have shown that NDELA can induce DNA SSBs in hepatocytes from rats, hamsters, and pigs. However, it did not produce SSBs in other cell types, including Chinese hamster embryo cells and a human lymphoblastoid cell line. who.int
More recently, NDELA was shown to induce DNA strand breaks in a human HepG2 liver cell model that was genetically engineered to express CYP2E1, while being inactive in the corresponding wildtype cells lacking this enzyme. nih.gov This confirms the critical role of CYP2E1-mediated bioactivation in causing this type of DNA damage. nih.gov
In vivo studies in mice have also demonstrated that NDELA can cause a significant, dose-dependent increase in chromosomal aberrations in bone marrow cells and primary spermatocytes. jst.go.jp
| Test System | Result | Reference |
|---|---|---|
| Rat, Hamster, Pig Hepatocytes (in vitro) | Positive | who.int |
| Chinese Hamster Embryo Cells (in vitro) | Negative | who.int |
| Human Lymphoblastoid Cells (in vitro) | Negative | who.int |
| Human HepG2-CYP2E1 Cells (in vitro) | Positive | nih.gov |
| Human Wildtype HepG2 Cells (in vitro) | Negative | nih.gov |
This compound has been shown to induce chromosomal damage in cultured human lymphocytes. One study found that NDELA caused a dose-dependent increase in the frequencies of chromosomal aberrations, micronuclei, and sister chromatid exchanges (SCEs) without the need for an external metabolic activation system. nih.gov The SCE test was found to be the most sensitive indicator of genotoxic effects in this system. nih.gov
Another study on human lymphocyte cultures reported a significant, dose-dependent increase in SCE frequency when alcohol dehydrogenase (ADH) and its coenzyme NAD were added, but no significant rise in chromosomal aberrations was observed under these conditions. who.int In an in vivo study, NDELA was found to be a potent inducer of SCEs in mice. jst.go.jp However, a different in vivo study in mice did not find any significant induction of chromosomal aberrations or micronuclei in bone-marrow cells. who.int
| Test System | Endpoint | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Human Lymphocytes (in vitro) | CA, Micronuclei, SCE | None (endogenous) | Positive (Dose-dependent) | nih.gov |
| Human Lymphocytes (in vitro) | CA | ADH/NAD | Negative | who.int |
| Human Lymphocytes (in vitro) | SCE | ADH/NAD | Positive (Dose-dependent) | who.int |
| Mouse Bone Marrow (in vivo) | CA, Micronuclei | Whole animal | Negative | who.int |
| Mouse (in vivo) | SCE | Whole animal | Positive (Dose-dependent) | jst.go.jp |
This compound-Derived DNA Adduct Formation
The genotoxic effects of NDELA are primarily attributed to its ability to form covalent adducts with DNA following metabolic activation. A key characteristic of NDELA is its function as a "bident carcinogen," meaning that upon metabolic processing, fragments originating from both of its ethanol (B145695) chains can bind to DNA, leading to the formation of distinct types of adducts. acs.orgacs.org This dual-adduct formation capacity underscores the complexity of its carcinogenic mechanism. Research has identified several types of DNA adducts derived from NDELA, with O6-alkylguanine and glyoxal-derived adducts being among the most significant.
Metabolic α-hydroxylation of one of the 2-hydroxyethyl chains of NDELA is a critical step leading to the formation of O6-alkylguanine adducts. acs.org This enzymatic reaction produces an unstable α-hydroxynitrosamine, which decomposes to generate a 2-hydroxyethyldiazonium ion. This highly reactive electrophile can then attack nucleophilic sites on DNA bases, particularly the O6 position of guanine (B1146940), resulting in the formation of O6-(2-hydroxyethyl)deoxyguanosine (OHEdG). acs.orgacs.org
The formation of OHEdG is considered a significant miscoding lesion. Its presence in the DNA strand can disrupt normal DNA replication and transcription processes, leading to G:C to A:T transition mutations if not repaired by cellular DNA repair mechanisms. Studies in rat liver DNA have confirmed the in vivo formation of OHEdG following exposure to NDELA and related β-oxidized nitrosamines. acs.orgnih.gov The levels of OHEdG adducts have been quantified in experimental models, demonstrating a clear link between NDELA exposure and this specific form of DNA damage. nih.gov
The formation of glyoxal-derived DNA adducts proceeds through a different metabolic route involving β-oxidation. acs.org The metabolism of NDELA can lead to the formation of N-nitroso-2-hydroxymorpholine (NHMOR), a cyclic hemiacetal. acs.orgnih.gov This metabolite can subsequently break down to yield glyoxal. nih.gov
Glyoxal is a reactive dicarbonyl compound that can readily react with deoxyguanosine in DNA to form the cyclic 1,N2-glyoxal-deoxyguanosine (gdG) adduct. nih.govmdpi.com The formation of this adduct has been demonstrated both in vitro by incubating NHMOR with calf thymus DNA and in vivo in the liver DNA of rats administered NDELA or NHMOR. nih.govmdpi.com Like OHEdG, the gdG adduct is a pro-mutagenic lesion that can interfere with DNA replication and contribute to the initiation of carcinogenesis. The detection of both OHEdG and gdG in the liver DNA of rats treated with NDELA confirms its status as a bident carcinogen. acs.orgacs.org
Role of Metabolism in Genotoxic Activation
The conversion of the relatively inert parent compound NDELA into DNA-reactive electrophiles is a prerequisite for its genotoxicity and carcinogenicity. This metabolic activation is a complex process involving multiple enzymatic pathways. nih.govumn.edu The two principal pathways are α-hydroxylation and β-oxidation, which lead to the formation of the different DNA adducts described above. acs.org
Cytochrome P450 (CYP) enzymes, particularly CYP2E1, play a crucial role in the initial α-hydroxylation step. nih.gov This reaction is considered the primary activation pathway for many nitrosamines. researchgate.net Isotope labeling studies have provided definitive evidence for the activation of NDELA via a pathway involving the cleavage of the α-C-H bond, consistent with P450-mediated α-hydroxylation. acs.org This pathway results in the formation of the 2-hydroxyethyldiazonium ion responsible for generating OHEdG adducts.
The β-oxidation pathway leads to the formation of glyoxal and subsequently gdG adducts. This route involves the oxidation of the ethanol side chain, leading to intermediates like N-nitroso-2-hydroxymorpholine (NHMOR). acs.org The interplay between these metabolic pathways can influence the relative amounts of different DNA adducts formed and, consequently, the ultimate toxicological outcome. acs.orgnih.gov The efficiency of these metabolic activation pathways can vary between individuals and tissues, which may contribute to the organ-specific carcinogenicity of NDELA. nih.gov
Carcinogenic Mechanisms of this compound
The carcinogenic activity of NDELA is a direct consequence of the molecular and cellular damage initiated by its metabolic activation. The formation of pro-mutagenic DNA adducts, if not efficiently repaired, can lead to permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, driving the multi-step process of tumorigenesis.
Organ-Specific Tumorigenesis Induced by this compound in Experimental Models
Experimental studies in animal models have been instrumental in characterizing the carcinogenic potential of N-nitrosamines. While much of the detailed modeling has been conducted with the closely related compound N-Nitrosodiethylamine (NDEA or DEN), it serves as a standard model for studying nitrosamine-induced hepatocarcinogenesis, and its findings are considered highly relevant to understanding the mechanisms of NDELA. iiarjournals.orgwisdomlib.orgspandidos-publications.com These studies consistently demonstrate a potent organ-specific carcinogenic effect, primarily targeting the liver. researchgate.netnih.gov
In various rodent models, including mice, rats, and hamsters, administration of N-nitrosamines reliably induces the development of hepatocellular carcinoma (HCC). iiarjournals.orgspandidos-publications.com The histopathological progression of these chemically-induced tumors closely resembles human HCC, making these models valuable for mechanistic studies. iiarjournals.orgnih.gov The development of liver tumors is a consistent finding across multiple species, highlighting the liver as the principal target organ for the carcinogenic action of this class of compounds. spandidos-publications.comnih.gov The organ specificity is largely attributed to the high metabolic capacity of the liver, particularly the expression of cytochrome P450 enzymes that are responsible for the metabolic activation of NDELA.
| Animal Model | Target Organ | Tumor Type | Key Findings |
|---|---|---|---|
| Rat | Liver | Hepatocellular Carcinoma | NDEA, a related nitrosamine (B1359907), is a potent hepatocarcinogen used to create liver cancer models for research. wisdomlib.org |
| Mouse | Liver | Hepatocellular Carcinoma | The NDEA-induced mouse model provides significant insight into the multistep process of liver carcinogenesis. iiarjournals.org |
| Syrian Golden Hamster | Liver | Hepatocellular Carcinoma | NDEA is used to induce liver cancer, serving as a standard model to study hepatocarcinogenesis. spandidos-publications.com |
| Pig | Liver | Hepatocellular Carcinoma with Cirrhosis | NDEA-induced liver HCC in pigs resembles human HCC with a cirrhosis background, providing a large animal model for research. nih.gov |
The molecular pathways disrupted during NDELA-induced hepatocellular carcinogenesis are complex and involve the alteration of multiple signaling networks that control cell growth, proliferation, and apoptosis. Studies using the NDEA-induced liver cancer model have shed light on some of these key mechanisms.
One implicated pathway is the Phosphatidylinositol 3-kinase (PI3K)/AKT/Nuclear Factor-kappa B (NF-κB) signaling cascade. Research has shown that NDEA treatment in rats leads to the activation of this pathway. nih.gov This includes the upregulation of PI3K and the phosphorylation of AKT, which in turn leads to the degradation of IκB and the activation of the transcription factor NF-κB. NF-κB activation promotes the expression of downstream pro-inflammatory mediators and cell survival genes, thereby contributing to carcinogenesis. nih.gov
Another signaling pathway identified in NDEA-induced hepatocarcinogenesis is the Sonic Hedgehog (SHH) pathway. genesandcancer.com This pathway has been found to be activated in hepatocellular carcinoma, and studies in rodent models suggest it plays a role in regulating lipogenesis during tumor development. Enhanced expression of SHH was observed in conjunction with increased lipidosis and fibrosis in the livers of NDEA-treated animals, suggesting a link between this developmental pathway and the metabolic alterations that accompany hepatocarcinogenesis. genesandcancer.com
Furthermore, NDEA-induced carcinogenesis is strongly associated with the overproduction of reactive oxygen species (ROS), which can damage DNA, lipids, and proteins. This oxidative stress can lead to the formation of lesions like 8-hydroxy-2-deoxyguanosine (8-OHdG) in liver DNA, which is a key biomarker of oxidative damage and a mutagenic lesion that can initiate cancer. nih.gov
| Adduct | Precursor | Metabolic Pathway | Significance |
|---|---|---|---|
| O6-(2-hydroxyethyl)deoxyguanosine (OHEdG) | 2-hydroxyethyldiazonium ion | α-hydroxylation | Miscoding lesion, can lead to G:C to A:T transition mutations. acs.org |
| 1,N2-glyoxal-deoxyguanosine (gdG) | Glyoxal | β-oxidation | Pro-mutagenic lesion, interferes with DNA replication. acs.orgnih.gov |
Nasal Cavity Tumor Induction
This compound (NDELA) has been identified as a potent inducer of tumors within the nasal cavity in animal models. nih.gov Studies in Syrian golden hamsters consistently show the development of adenocarcinomas in the nasal cavity following subcutaneous injection of NDELA. nih.gov Similarly, research in rats has demonstrated that NDELA administration leads to neoplasms in the nasal cavity, including adenocarcinomas, squamous-cell carcinomas, and neuroepitheliomas of the olfactory epithelium. nih.gov
The molecular pathogenesis of these tumors is complex and involves the metabolic activation of NDELA. This bioactivation is a critical initiating step, largely mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, which are present in the nasal mucosa. nih.govnih.gov This process generates reactive electrophilic species that can interact with cellular macromolecules. While the formation of DNA adducts is a primary mechanism of carcinogenicity for many nitrosamines, the direct correlation in the nasal cavity is a subject of ongoing investigation. The induction of tumors is believed to be driven by the genotoxicity of NDELA's metabolites, leading to DNA damage that, if unrepaired, can result in mutations in critical genes controlling cell growth and differentiation.
Lung Tumor Development
The carcinogenic effects of this compound extend to the pulmonary system. In studies involving rats with NDELA-induced liver tumors, a significant portion (30–40%) also developed lung metastases. nih.gov Furthermore, specific assays designed to screen for lung carcinogenicity in mice have shown that NDELA increases both the incidence and multiplicity of lung tumors.
The mechanism for lung tumor development is also predicated on the metabolic activation of NDELA. Human lung cells, including adenocarcinoma-derived cell lines with features of Clara cells and alveolar type II cells, possess the enzymatic machinery necessary to metabolize nitrosamines. swan.ac.uk This localized bioactivation within the lung tissue can lead to the formation of DNA adducts and subsequent genetic alterations. For related N-nitroso compounds, DNA methylation has been specifically linked to the induction of pulmonary neoplasms, suggesting that epigenetic modifications may also play a role in the tumorigenic process initiated by NDELA in the lungs. nih.gov
Role of Reactive Metabolites in Carcinogenesis
The carcinogenicity of this compound is not caused by the compound itself but by the reactive metabolites formed during its biotransformation. This metabolic activation is a prerequisite for its toxic effects and is primarily catalyzed by the phase I enzyme Cytochrome P450 2E1 (CYP2E1), with alcohol dehydrogenase also playing a role. nih.govnih.gov
The metabolic process occurs through two main pathways: α-hydroxylation and β-oxidation. nih.gov
α-Hydroxylation : This pathway is considered central to the carcinogenic activity of many nitrosamines. For NDELA, α-hydroxylation leads to the formation of an unstable α-hydroxy-N-nitrosodiethanolamine intermediate. This molecule spontaneously decomposes to yield highly reactive species: glycolaldehyde and the 2-hydroxyethyldiazonium ion. nih.gov The 2-hydroxyethyldiazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, forming covalent adducts. nih.gov
β-Oxidation : This is a major metabolic route for NDELA, leading to the formation of N-nitroso-2-hydroxymorpholine (NHMOR) and subsequently N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine. nih.govnih.gov Further metabolism of NHMOR can also generate reactive species, including glyoxal, which can form DNA adducts. nih.gov
These reactive intermediates are the ultimate carcinogenic agents, initiating cellular damage by covalently binding to DNA and other macromolecules, thereby triggering the cascade of events leading to tumor formation.
| Enzyme | Metabolic Pathway | Key Reactive Intermediate(s) | Resulting Products |
|---|---|---|---|
| Cytochrome P450 2E1 (CYP2E1) | α-Hydroxylation | 2-Hydroxyethyldiazonium ion | Hydroxyethyl DNA adducts |
| Cytochrome P450 2E1 (CYP2E1) / Alcohol Dehydrogenase (ADH) | β-Oxidation | N-Nitroso-2-hydroxymorpholine (NHMOR) | Glyoxal, N-(2-hydroxyethyl)-N-(carboxymethyl)nitrosamine |
Correlation between DNA Adducts and Tumorigenic Outcomes
The formation of covalent DNA adducts by reactive metabolites is a central tenet of the mechanism of chemical carcinogenesis by this compound. The electrophilic 2-hydroxyethyldiazonium ion, generated via α-hydroxylation, alkylates DNA, leading to the formation of hydroxyethyl-DNA adducts. nih.gov Specific adducts, such as N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)guanine, have been identified in the liver nucleic acids of rats treated with NDELA. nih.gov
These adducts disrupt the normal structure and function of DNA. If not removed by cellular DNA repair mechanisms, they can lead to mispairing of DNA bases during replication, causing permanent mutations. nih.gov The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt cellular growth control pathways and initiate the process of tumorigenesis. For many nitrosamines, adducts formed at the O6-position of guanine are particularly mutagenic and are strongly correlated with carcinogenic outcomes. nih.gov
While the presence of DNA adducts is a necessary step, the tumorigenic outcome is also dependent on the rates of DNA repair in a specific tissue, the rate of cell proliferation, and the specific genes that are mutated. Studies have shown that NDELA induces DNA strand breaks in a CYP2E1-dependent manner. nih.gov However, unlike some other nitrosamines, the repair protein O6-methylguanine-DNA methyltransferase (MGMT) does not appear to protect against DNA strand breaks or clastogenicity induced by NDELA, suggesting that the specific types of adducts formed by NDELA may not be substrates for this key repair enzyme. nih.gov
Modulation of this compound Genotoxicity (e.g., Antioxidant Effects)
The genotoxicity of this compound, characterized by its ability to cause DNA damage and mutations, can be modulated by various cellular and external factors. A key factor is the enzymatic activation pathway. The mutagenic activity of NDELA is dependent on CYP2E1; in V79 cells expressing human CYP2E1, NDELA induces concentration-dependent gene mutations, an effect that is completely abolished by a CYP2E1 inhibitor. nih.gov
However, the modulation of genotoxicity also depends on cellular DNA repair capacities. As noted previously, the DNA repair protein MGMT, which is crucial for repairing O6-alkylguanine adducts from other nitrosamines, does not protect cells from the DNA strand breaks and clastogenic effects induced by NDELA. nih.gov This indicates that the specific DNA lesions caused by NDELA are not repaired by this pathway, making the initial damage more persistent and potentially more likely to lead to permanent mutations.
Human Exposure Assessment and Biological Monitoring for N Nitrosodiethanolamine
Occupational Exposure Assessment
Occupational exposure to NDELA is a significant concern, particularly in industries where the precursor chemicals, diethanolamine (B148213) and triethanolamine (B1662121), are used in the presence of nitrosating agents. koreascience.kr
Exposure in Metal Industry Settings (e.g., metalworking fluids)
The metal industry, specifically in operations involving metalworking fluids (MWFs), represents a primary setting for occupational exposure to NDELA. koreascience.kr These fluids, used for cooling and lubrication during machining, can become contaminated with NDELA. The formation of NDELA in MWFs is a known issue, with concentrations varying widely depending on the formulation of the fluid, the presence of nitrite (B80452), and other factors. nih.govoup.com
Studies have documented the presence of NDELA in both new and used cutting fluids. For instance, a German study in the metal industry reported an arithmetic mean air concentration of NDELA of 0.2 µg/m³, with a range of < 0.01–3.66 µg/m³. nih.gov Analysis of the metalworking fluids themselves showed that while 50% had no detectable NDELA, the other 50% contained concentrations ranging from 0.1 to 16 mg/kg. nih.gov An Italian study found NDELA in 21% of the 63 cutting fluids tested, with concentrations from trace amounts up to 1900 mg/kg in used fluids and 0.4–31 mg/kg in new fluids. nih.gov In the United States, NDELA was detected in synthetic fluids at levels of 1 to 4 µg/mL in used fluids and 6 to 140 µg/mL in new, undiluted fluids. nih.gov
The concentration of NDELA in MWFs has been a focus of regulatory and industry efforts, leading to a general decline in levels over time. inchem.orgnih.gov However, even "nitrite-free" cutting fluids have been found to contain NDELA, with one Swedish study reporting concentrations of 0.02–0.51 ppm in diluted, used fluids and 0.02–17 ppm in the concentrates. oup.com
NDELA Concentrations in Metalworking Fluids
| Study Location/Type | Fluid Type | NDELA Concentration | Reference |
|---|---|---|---|
| German Metal Industry | - | 0.1 - 16 mg/kg (in 50% of fluids) | nih.gov |
| Italian Study | Used Cutting Fluids | 0.3 - 1900 mg/kg | nih.gov |
| Italian Study | New Cutting Fluids | 0.4 - 31 mg/kg | nih.gov |
| U.S. Automotive Plants | Used Synthetic Fluids | 1 - 4 µg/mL | nih.gov |
| U.S. Automotive Plants | New, Undiluted Synthetic Fluids | 6 - 140 µg/mL | nih.gov |
| Swedish "Nitrite-Free" Fluids | Diluted, Used Fluids | 0.02 - 0.51 ppm | oup.com |
| Swedish "Nitrite-Free" Fluids | Concentrates | 0.02 - 17 ppm | oup.com |
Inhalation and Dermal Exposure Pathways in the Workplace
Workers in the metal industry can be exposed to NDELA through two primary pathways: inhalation of aerosols generated during machining operations and dermal contact with contaminated fluids. inchem.orgnih.gov While NDELA is considered non-volatile, it can become airborne in aerosols. osha.gov
Studies have detected NDELA in the air of metal factories, with concentrations ranging from trace amounts to 0.193 µg/m³. nih.gov Interestingly, one study found no correlation between the concentration of NDELA in the metalworking fluids and the corresponding air concentrations. nih.gov Another investigation in German workplaces detected NDELA in the air at concentrations up to 1000 ng/m³. nih.gov Research suggests that for workers in the metal industry, inhalation of NDELA may be more relevant for genotoxic damage than dermal absorption. nih.gov
General Population Exposure Assessment
The general population can be exposed to NDELA through various consumer products and environmental pathways. nih.govpaustenbachandassociates.com
Exposure from Consumer Products
NDELA has been identified as a contaminant in a wide range of consumer products. nih.gov These include cosmetics, lotions, shampoos, and even some tobacco products. nih.govosha.goviarc.fr The presence of NDELA in these products is typically unintentional, resulting from the reaction of precursor chemicals during manufacturing or storage. ijsdr.org
In the European Union, cosmetic products containing more than 50 µg/kg of nitrosamines, including NDELA, are banned. pickeringlabs.comeuropa.eu Despite these regulations, contamination can still occur. For example, cosmetic products with NDELA concentrations ranging from 52 µg/kg to 56,750 µg/kg have been reported. europa.eu A U.S. Food and Drug Administration study from 1978 to 1980 found NDELA in 110 out of 252 products containing triethanolamine. nih.gov Levels as high as 130 ppm have been reported in cosmetics. nih.gov One analysis of various cosmetics in the United States found NDELA levels from traces to 47,000 ng/g. iarc.fr
The daily exposure to NDELA from cosmetics has been estimated. One calculation suggested that women using 2 grams of cosmetics daily could absorb 0.41 µg of NDELA through the skin, with some daily exposures estimated to be between 50 and 100 µg. nih.goviarc.fr
NDELA Concentrations in Consumer Products
| Product Type | NDELA Concentration | Reference |
|---|---|---|
| Cosmetics (EU Ban Limit) | > 50 µg/kg | pickeringlabs.comeuropa.eu |
| Reported Cosmetic Contamination | 52 µg/kg to 56,750 µg/kg | europa.eu |
| Cosmetics (U.S. Study) | Up to 130 ppm | nih.gov |
| Cosmetics (U.S. Analysis) | Traces to 47,000 ng/g | iarc.fr |
| Suntan Lotions (Israeli Study) | 17–27 ppb (in 3 of 20) | iarc.fr |
| Nigerian Tobacco Products | 3.88–34.1 µg/kg | iarc.fr |
| Nigerian Dairy Products | 1.5–7 µg/kg | iarc.fr |
| Nigerian Meat | 0.87–1.89 mg/kg | iarc.fr |
| Antifreeze | 15 to 5700 mg/L | iarc.fr |
Environmental Exposure Pathways
NDELA is widespread in the environment, primarily as a contaminant from industrial and consumer sources. nih.goviarc.fr Key environmental sources include:
Industrial areas and livestock rearing areas: These have been identified as significant sources of N-nitrosamines. ontosight.ai
Domestic wastewater and sewage treatment plants: These can be sources of NDELA precursors. ontosight.ai
Agricultural activities: The use of certain pesticides can lead to the formation and release of N-nitrosamines. ontosight.ai
Exposure to NDELA from environmental sources can occur through several pathways: ontosight.ai
Ingestion: Consumption of contaminated water or food. ontosight.ai
Dermal contact: Skin contact with contaminated soil or water. ontosight.ai
Inhalation: Inhalation of airborne N-nitrosamines, particularly near emission sources. ontosight.ai
Microorganisms in lake water and sewage have been shown to degrade NDELA, although the process can be slow. nih.gov
Biomonitoring Strategies for N-Nitrosodiethanolamine
Biomonitoring is a crucial tool for assessing human exposure to NDELA by measuring the compound or its metabolites in biological samples. cdc.govnih.gov The primary method for biomonitoring NDELA exposure is the analysis of urine. osha.govnih.gov
Studies have shown a clear correlation between exposure to NDELA-contaminated MWFs and the excretion of NDELA in the urine of workers. nih.gov The concentration of NDELA in urine has been found to be highly correlated with the concentration in the fluids, particularly after adjusting for creatinine. nih.gov For example, the mean post-shift urinary NDELA excretion in workers exposed to "nitrite-formulated" MWFs was 44.6 µg/L, while for those using "nitrite-free" fluids, it was 0.4 µg/L. nih.gov In another study, workers using cutting fluids with NDELA concentrations of ≥ 5 mg/l were found to excrete trace amounts of NDELA in their urine. nih.gov
The analytical methods for detecting NDELA in biological samples are highly specialized. They often involve a cleanup procedure to remove interfering substances from the complex matrix of urine or blood. osha.gov Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with a Thermal Energy Analyzer (TEA) detector, are used for their high selectivity and sensitivity. osha.gov The detection limit for some analytical procedures can be as low as 200 pg per injection. osha.gov
The selection of the biological matrix and the timing of sample collection are important considerations in designing a biomonitoring strategy. cdc.gov For NDELA, post-shift urine samples are commonly used to assess recent occupational exposure. nih.gov The relatively long half-life of NDELA in urine, greater than 13 hours, makes it a suitable biomarker for monitoring. nih.goviarc.fr
Urinary Excretion Analysis as an Exposure Biomarker
The analysis of unchanged this compound in urine is a well-established method for assessing recent exposure. NDELA is absorbed through the skin and respiratory tract and is excreted in the urine, making its measurement a reliable biomarker of the internal dose. nih.goviarc.frosha.gov
Several studies have quantified urinary NDELA levels in occupationally exposed populations, particularly in the metalworking industry where it can be formed in cutting fluids. For instance, early investigations into metal grinders found that out of 264 workers analyzed, 166 had detectable levels of NDELA in their urine, with concentrations reaching up to 103 µg/kg. nih.goviarc.fr
A study involving workers exposed to aqueous metalworking fluids (MWFs) demonstrated a clear distinction in urinary NDELA excretion based on the type of fluid used. nih.gov Workers using "nitrite-formulated" MWFs, which had high NDELA contamination (up to 277 µg/L), had a mean post-shift urinary NDELA concentration of 44.6 µg/L. nih.gov In contrast, those working with "nitrite-free" MWFs, which had lower NDELA levels, showed a significantly lower mean urinary concentration of 0.4 µg/L. nih.gov In unexposed control groups, urinary NDELA was not detectable. nih.gov
Another study in the metal industry in Italy categorized workers into high-exposure (cutting fluids with ≥ 5 mg/L NDELA) and low-exposure (< 5 mg/L NDELA) groups. nih.govnih.gov Only the high-exposure group was found to excrete detectable amounts of NDELA in their urine, with values ranging from 0.6 to 2.7 µg/kg of urine. nih.govnih.gov
The following table summarizes findings from various studies on the urinary excretion of NDELA in exposed individuals.
Urinary this compound (NDELA) Concentrations in Exposed Workers
| Population Studied | Exposure Source | Urinary NDELA Concentration | Reference |
|---|---|---|---|
| Metal Grinders (n=264) | Grinding Fluids | Up to 103 µg/kg; 166/264 positive (>0.5 µg/kg) | nih.goviarc.fr |
| Metalworkers (n=100) | "Nitrite-formulated" MWFs | Mean: 44.6 µg/L; Max: 277 µg/L | nih.gov |
| Metalworkers (n=100) | "Nitrite-free" MWFs | Mean: 0.4 µg/L; Max: 2.7 µg/L | nih.gov |
| Metalworkers (High Exposure, n=25) | Cutting Fluids (≥ 5 mg/L NDELA) | 0.6 - 2.7 µg/kg (32% of group) | nih.govnih.gov |
| Metalworkers (Low Exposure, n=37) | Cutting Fluids (< 5 mg/L NDELA) | Not Detected (<0.5 µg/kg) | nih.govnih.gov |
| Workers (n=2) | "Nitrite-formulated" Fluids | 4.3 and 10.7 µg/L | nih.gov |
| Workers (n=9) | "Nitrite-free" Fluids | 0.4 - 1.3 µg/L | nih.gov |
Correlation of External Exposure Levels with Internal Doses
A significant correlation has been established between the concentration of NDELA in external exposure sources, such as metalworking fluids, and the internal dose measured by urinary excretion. This relationship underscores the value of monitoring both the work environment and biological samples to comprehensively assess exposure.
Research has shown that the amount of NDELA present in grinding fluids is predictive of the levels detected in the urine of workers. nih.goviarc.fr Quantitative studies using 24-hour urine samples have also suggested that NDELA can accumulate in the body over the course of a work week. nih.gov
A pivotal study investigating workers exposed to aqueous metalworking fluids found a very strong and highly significant correlation between the NDELA concentration in the fluids and the levels excreted in post-shift urine samples. nih.gov The correlation was particularly strong after adjusting for creatinine, with a correlation coefficient (r) of 0.917. nih.gov This high correlation indicates that the level of contamination in the working fluids is a primary determinant of the absorbed dose of NDELA. nih.gov
The table below highlights the findings regarding the correlation between external and internal exposure to NDELA.
Correlation Between External NDELA Exposure and Internal Dose
| External Exposure Metric | Internal Dose Metric | Correlation Finding | Reference |
|---|---|---|---|
| NDELA in Grinding Fluids (0.04–90 mg/kg) | NDELA in Workers' Urine | Predictive relationship observed | nih.goviarc.fr |
| NDELA in Metalworking Fluids | Post-shift Urinary NDELA (creatinine-corrected) | High correlation (r = 0.917) | nih.gov |
| NDELA in Air | NDELA in Metalworking Fluids | No correlation found in one study | iarc.fr |
It is noteworthy that while the concentration in fluids correlates well with urinary excretion, one study found no correlation between the NDELA concentrations in metalworking fluids and the corresponding air concentrations, suggesting that dermal contact is a significant route of exposure. iarc.frnih.gov
Environmental Fate and Remediation Strategies for N Nitrosodiethanolamine
Environmental Persistence and Degradation Pathways
The environmental persistence of NDELA is governed by its stability and susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.
N-Nitrosodiethanolamine is notably stable against hydrolysis across a range of environmental pH conditions. Studies have shown that NDELA is resistant to hydrolytic degradation at pH levels of 4, 7, and 9. researchgate.netresearchgate.net This stability indicates that hydrolysis is not a significant natural attenuation process for this compound in aquatic environments.
In contrast to its hydrolytic stability, NDELA is highly susceptible to photolytic degradation, particularly when exposed to ultraviolet (UV) light. researchgate.netnih.goviarc.fr This sensitivity to light is a key factor in its environmental breakdown.
UV photolysis has been demonstrated as an effective method for degrading NDELA in water. researchgate.net The primary mechanism of photolytic degradation for nitrosamines involves the cleavage of the nitrogen-nitrogen (N-N) bond. nih.govcdnsciencepub.com This process can lead to the formation of less harmful products.
Research on the kinetics of UV photolysis for several nitrosamines, including NDELA, has provided specific degradation rates. In one study, the pseudo-first-order reaction rate constant for NDELA was determined to be 2.3 × 10⁻² L/W-min, with nearly complete decomposition observed within the first 10 minutes of exposure to a low-pressure mercury lamp. researchgate.net
Table 1: Pseudo-First-Order Reaction Rate Constants for Photodegradation of Various Nitrosamines
Source: Adapted from Afzal et al., 2016. researchgate.net
Microorganisms are capable of degrading this compound, although the process can be slow. nih.govnih.gov The rate and extent of biodegradation can be influenced by environmental factors such as temperature and the microbial community present.
In studies using natural lake and river water, NDELA has been shown to be biodegradable. sintef.nogassnova.no Biodegradation experiments demonstrated that over 80% of NDELA was depleted after 56 days, with calculated half-lives ranging from 28.5 to 33.1 days at 20°C. sintef.nogassnova.no Temperature moderately affects the biodegradation rate, with half-lives increasing from 31.2 days at 20°C to 38.1 days at 5°C. sintef.no However, it has been noted that in some lake water environments, the metabolic products of NDELA can be persistent. nih.govnih.gov In sewage, while the microbial conversion shows little seasonal effect, the subsequent mineralization of the metabolic products is also slow. nih.govnih.gov
Table 2: Biodegradation Half-life of NDELA at Different Temperatures
Source: Adapted from Brakstad & Zahlsen, 2011. sintef.no
This compound in Wastewater and Water Reuse Contexts
The presence of NDELA in wastewater is a significant issue, particularly in the context of water recycling and reuse for potable purposes.
This compound has been identified as a major component of the total N-nitrosamine content in recycled wastewater. walisongo.ac.idacs.org Its concentration can sometimes surpass that of N-nitrosodimethylamine (NDMA), which is more commonly monitored. acs.orgacs.org Research indicates that NDELA can constitute a significant fraction of the total N-nitrosamines found in secondary wastewater effluents. walisongo.ac.id For instance, in some secondary effluents, NDELA concentrations exceeded those of NDMA and made up 20% of the total measured nitrosamines. walisongo.ac.id
The prevalence of NDELA in wastewater is strongly linked to the widespread use of its chemical precursor, triethanolamine (B1662121), in a variety of consumer products such as cosmetics and shampoos. walisongo.ac.idacs.org
Various water treatment processes have different effects on the concentration of NDELA. While some treatments can lead to an increase in its formation, others are effective in its removal.
Disinfection processes like chloramination and ozonation have been shown to sometimes increase NDELA concentrations. acs.org Conversely, advanced treatment methods are effective at removing it. For example, UV irradiation is a well-established method for destroying nitrosamines, including NDELA. nih.govacs.org Advanced oxidation processes (AOPs) that combine UV with hydrogen peroxide are also employed for this purpose. acs.org
Photocatalytic pretreatment using titanium dioxide (TiO₂) has shown promise as a strategy to minimize the formation of NDELA during subsequent chloramination, with studies reporting notable reductions in its formation potential. bohrium.comsigmaaldrich.com
Conventional wastewater treatment processes also play a role in NDELA removal. Activated sludge treatment can achieve removal efficiencies of over 60% for many nitrosamines. researchgate.net Furthermore, sand filtration has been found to further remove nitrosamines from secondary effluents, even at low concentrations. researchgate.net
Table 3: List of Compounds Mentioned
Mitigation and Control Strategies for this compound in the Environment
This compound (NDELA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens based on animal studies. acs.orgbiotech-asia.org The presence of N-nitrosamines in the environment, particularly in water, is a significant concern. acs.org Mitigation and control strategies are therefore crucial and are generally guided by the principle of keeping exposure "as low as reasonably achievable" (ALARA). europa.eu
Effective long-term control of N-nitrosamines involves a dual approach: eliminating existing contamination and preventing its formation. acs.org A single, universally applicable solution is unlikely due to the varied sources of contamination. acs.org Strategies that are effective for one source may not be for another. acs.org
A primary pathway for the formation of N-nitrosamines is the reaction of secondary or tertiary amines with nitrosating agents, such as nitrites, under acidic conditions. who.int Therefore, a key control strategy is to prevent this reaction from occurring.
Preventing Formation:
One of the most effective long-term strategies is to prevent the formation of N-nitrosamines in the first place. acs.org This can be achieved by:
Controlling Precursors: The formation of N-nitrosamines can be significantly reduced by controlling the presence of their precursors, namely amines and nitrosating agents. acs.orgwho.int This includes minimizing the use of materials known to contain these precursors in industrial processes.
Process Condition Modification: Adjusting manufacturing and water treatment conditions can inhibit nitrosamine (B1359907) formation. acs.org For instance, in water treatment, the purification of coagulants to remove certain fractions has been shown to reduce N-nitrosodimethylamine (NDMA) formation during disinfection. acs.org
Use of Inhibitors: Certain substances can inhibit the nitrosation reaction. For example, in the context of pharmaceuticals, the use of nitrite (B80452) scavengers in oral medications is a potential mitigation strategy. biotech-asia.org
Remediation of Existing Contamination:
Once present in the environment, various techniques can be employed to remove or degrade N-nitrosamines.
Activated Carbon: While not highly effective for removing existing nitrosamines, activated carbon can be used to remove their precursors from water, thereby reducing the potential for future formation. acs.org
Photolysis: N-nitrosamines are susceptible to degradation by sunlight (photolysis). acs.org The rate of photolysis in aqueous solutions can be influenced by pH, generally increasing with decreasing pH. acs.org This natural degradation process is more significant in outdoor air and surface waters. acs.org
Advanced Oxidation Processes (AOPs): Preoxidation has been shown to be effective in destroying nitrosamine precursors before they can react to form nitrosamines during processes like chloramination in water treatment. acs.org However, it is important to consider that preoxidation might lead to the formation of other undesirable disinfection byproducts. acs.org
Industrial and Environmental Contexts:
N-nitrosamines can be found in various environmental compartments, including air and water. europa.eu While they are short-lived in outdoor air due to photolysis, they can be more persistent in water. acs.org
Wastewater Treatment: The ozonation and chlorination processes used in wastewater treatment have been associated with the formation of NDMA. biotech-asia.org This highlights the need for careful management of these processes to minimize unintended nitrosamine production.
Industrial Sources: Industries such as rubber and pesticide manufacturing have been identified as potential sources of airborne nitrosamine contamination. acs.org this compound, specifically, has been identified as an impurity in synthetic cutting fluids. environcj.in
Regulatory Science and Risk Assessment of N Nitrosodiethanolamine
International and National Classifications of N-Nitrosodiethanolamine
The classification of this compound by various health agencies is a critical component of its regulatory oversight, informing both public health policies and industrial practices.
Carcinogen Classification by Health Agencies (e.g., IARC)
The International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, plays a pivotal role in classifying carcinogenic substances. IARC has classified this compound as "possibly carcinogenic to humans" (Group 2B). inchem.org This classification is based on sufficient evidence of carcinogenicity in experimental animals, although the evidence in humans is considered inadequate. inchem.org
In animal studies, particularly in rats and hamsters, NDELA has been shown to induce various types of tumors. Oral administration in rats consistently led to the development of liver tumors, primarily hepatocellular carcinomas, as well as tumors in the nasal cavity. inchem.orginchem.org Subcutaneous injection in hamsters resulted in adenocarcinomas of the nasal cavity. inchem.orginchem.org
Other national and regional bodies have also established classifications for NDELA. For instance, the European Commission has listed NDELA as a Category 2 carcinogen, signifying that it is considered a substance that should be regarded as if it is carcinogenic to man. iarc.frnih.gov In Germany, it is classified as a Class 2 carcinogenic substance, indicating it is considered to be carcinogenic for humans based on sufficient data from long-term animal studies. iarc.frnih.gov The U.S. National Toxicology Program (NTP) has listed NDELA as "reasonably anticipated to be a human carcinogen." nih.gov
Table 1: Carcinogen Classification of this compound by Various Agencies
| Agency | Classification | Description |
| International Agency for Research on Cancer (IARC) | Group 2B | Possibly carcinogenic to humans inchem.org |
| European Commission | Category 2 Carcinogen | Substances which should be regarded as if they are carcinogenic to man iarc.frnih.gov |
| Germany (Deutsche Forschungsgemeinschaft) | Class 2 Carcinogen | Considered to be carcinogenic for man based on sufficient data from long-term animal studies iarc.frnih.gov |
| U.S. National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Based on sufficient evidence of carcinogenicity from studies in experimental animals nih.gov |
Methodologies for Risk Assessment of this compound Exposure
To quantify the potential health risks associated with NDELA exposure, regulatory agencies and researchers employ several risk assessment methodologies. These methods aim to translate toxicological data into meaningful estimates of human risk.
Margin of Exposure (MOE) Calculations
The Margin of Exposure (MOE) is a widely used tool in risk assessment to characterize the risk of a substance that is both genotoxic and carcinogenic. It is the ratio of a point of departure (PoD), such as the benchmark dose lower confidence limit (BMDL10), to the estimated human exposure. A BMDL10 represents the dose that causes a 10% increase in tumor incidence in animal studies. dtu.dk
A higher MOE value generally indicates a lower level of concern. For genotoxic carcinogens, an MOE of 10,000 or greater is often considered to be of low concern from a public health perspective. dtu.dk This value incorporates uncertainty factors to account for interspecies and intraspecies differences. env.go.jp
In the context of cosmetics, risk assessments have been conducted to evaluate the MOE for NDELA. One study calculated MOE values based on the concentrations of NDELA found in various cosmetic products. researchgate.netnih.gov The study found that even with maximum exposure amounts, the MOE was greater than 10,000, suggesting a low apparent safety concern in those specific products. researchgate.netnih.gov However, it is emphasized that due to the carcinogenic nature of nitrosamines, their levels in cosmetics should be kept as low as technically feasible. researchgate.netnih.gov
Lifetime Cancer Risk (LCR) Estimation
The Lifetime Cancer Risk (LCR) is another critical metric used in risk assessment. It estimates the probability of an individual developing cancer over their lifetime due to exposure to a specific carcinogen. The LCR is often calculated using the oral slope factor, which is derived from dose-response data from animal carcinogenicity studies. epa.gov
The U.S. Environmental Protection Agency (EPA) has established an oral slope factor for NDELA of 2.8 per mg/kg-day. epa.gov This value can be used to estimate the excess cancer risk associated with a given level of oral exposure. For instance, the EPA has also calculated a drinking water unit risk of 8.0 x 10⁻⁵ per µg/L, which represents the estimated lifetime cancer risk from consuming water with 1 µg/L of NDELA. epa.gov
Risk assessments for NDELA in cosmetics have also utilized LCR estimations. One study concluded that exposure to the maximum amounts of NDELA in the cosmetic samples analyzed resulted in an LCR of less than 1 x 10⁻⁵. researchgate.netnih.gov Generally, a cancer risk of 1 in 1,000,000 (1 x 10⁻⁶) is considered a negligible risk level, while risks between 1 x 10⁻⁶ and 1 x 10⁻⁴ may be considered acceptable depending on the context. researchgate.net
Regulatory Frameworks for this compound Control in Products and Workplaces
Given the carcinogenic potential of NDELA, various regulatory frameworks have been implemented to control its presence in consumer products and to protect workers from occupational exposure.
Permissible Exposure Limits and Technical Exposure Limits
In workplace settings, particularly in industries where NDELA may be present as a contaminant in products like metalworking fluids, exposure limits are established to protect worker health. inchem.org These limits are typically expressed as time-weighted average (TWA) concentrations for a standard workday.
Germany has established a Technical Exposure Limit (TRK) for a combination of 10 N-nitroso compounds, including NDELA. iarc.frnih.gov The 8-hour TRK is set at 0.0025 mg/m³ for specific operations in the rubber, polyacrylonitrile, and amine handling industries, with a 15-minute short-term exposure limit (STEL) of 0.01 mg/m³. iarc.frnih.gov For all other operations, the 8-hour TRK is 0.001 mg/m³. iarc.frnih.gov
It is important to note that some agencies, such as the U.S. Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH), have not established specific permissible exposure limits (PELs) or threshold limit values (TLVs) for NDELA. osha.gov In such cases, the general principle is to reduce exposure to carcinogens to the lowest possible level. nj.gov
In the European Union, there is a permissible limit for N-nitrosamines in cosmetic products set at 50 μg/kg. researchgate.net The U.S. Food and Drug Administration (FDA) has also issued guidance to cosmetic manufacturers to minimize the formation of nitrosamines. cir-safety.org
Table 2: Occupational Exposure Limits for this compound
| Country/Organization | Type of Limit | Value | Industry/Operation |
| Germany | Technical Exposure Limit (TRK) - 8-hour | 0.0025 mg/m³ | Rubber, polyacrylonitrile, and amine handling iarc.frnih.gov |
| Germany | Technical Exposure Limit (TRK) - 15-minute STEL | 0.01 mg/m³ | Rubber, polyacrylonitrile, and amine handling iarc.frnih.gov |
| Germany | Technical Exposure Limit (TRK) - 8-hour | 0.001 mg/m³ | All other operations iarc.frnih.gov |
Strategies for Minimizing this compound Formation in Products
The formation of this compound (NDELA) in consumer and industrial products is a significant concern due to its carcinogenic potential. nih.gov The reaction typically requires the presence of a nitrosatable amine, such as diethanolamine (B148213) (DEA) or triethanolamine (B1662121) (TEA), and a nitrosating agent, like nitrite (B80452). pharmaexcipients.comacs.org Consequently, strategies to minimize NDELA formation are primarily focused on controlling these precursors and inhibiting the chemical reaction that forms the nitrosamine (B1359907).
A multi-faceted approach is often necessary, involving careful selection of raw materials, the use of inhibitors, and strict control over manufacturing and storage conditions. Regulatory bodies in regions like Europe and North America have established guidelines to compel manufacturers to assess and mitigate the risk of nitrosamine contamination in products such as cosmetics and pharmaceuticals. pharmaexcipients.compublications.gc.cactpa.org.uk
Control of Precursors
A fundamental strategy to prevent NDELA formation is to control the presence of its chemical precursors: nitrosatable amines and nitrosating agents.
Minimizing Amine Precursors: The use of highly purified grades of alkanolamines is crucial. For instance, technical-grade triethanolamine, which may contain diethanolamine as an impurity, has been shown to generate significantly higher levels of NDELA compared to purer forms of triethanolamine. nih.gov The rate of nitrosation for DEA is considerably faster than for TEA. nih.gov Therefore, reducing DEA content in raw materials is a key step.
Eliminating Nitrosating Agents: The intentional addition of sodium nitrite, often used as a corrosion inhibitor, is a direct source for nitrosation and should be prohibited in formulations containing ethanolamines. ctpa.org.uknih.gov Beyond intentional addition, nitrosating agents can be introduced as contaminants in raw materials or from the manufacturing environment. researchgate.netikw.org Strategies to minimize these trace contaminants include:
Using purified water during manufacturing. ctpa.org.ukikw.org
Employing nitrite-free steel or plastic containers for storage. ctpa.org.ukikw.org
Minimizing contact with air that may contain nitrogen oxides (NOx), especially during the manufacturing process. ikw.org
Use of Inhibitors
Incorporating inhibitors or scavengers into product formulations is an effective method to block the nitrosation reaction. These substances typically work by reacting with the nitrosating agent before it can react with the amine.
A study on the inhibition of NDELA in cosmetics identified several effective compounds, particularly antioxidants. Vitamin E (alpha-tocopherol) and Vitamin C (ascorbic acid) have been shown to significantly decrease the formation of NDELA, especially under acidic conditions where the nitrosation reaction is more favorable. researchgate.nethoustonmethodist.orgtandfonline.com Their effectiveness is concentration-dependent, with recommendations to add them at concentrations between 100 and 1000 µg/ml. houstonmethodist.orgnih.gov
The table below summarizes the inhibitory effects of various compounds on NDELA formation.
| Inhibitor | Concentration | Conditions | Result | Reference |
| Vitamin E (α-Tocopherol) | 1000 µg/ml | pH 2, UV exposure | Significant reduction in NDELA | tandfonline.com |
| Vitamin C (Ascorbic Acid) | 1000 µg/ml | pH 2, UV exposure | Significant reduction in NDELA | tandfonline.com |
| D-Mannitol | 1000 µg/ml | pH 2, UV exposure | Less effective than Vitamin C and E | tandfonline.com |
| Monoethanolamine | Not specified | Herbicide formulation | Markedly reduced levels of NDELA | google.com |
Control of Formulation and Storage Conditions
The chemical environment of a product plays a critical role in the rate of NDELA formation. Several factors can be controlled to create an environment less conducive to nitrosation.
Research has demonstrated that NDELA formation is significantly influenced by pH, temperature, and light exposure. houstonmethodist.orgnih.gov Acidic conditions, particularly around pH 2, dramatically increase the rate of NDELA formation from both DEA and TEA when a nitrosating agent is present. researchgate.nethoustonmethodist.org Conversely, the reaction is much slower in neutral or basic conditions. researchgate.net
Elevated temperatures and exposure to ultraviolet (UV) and visual light also promote the formation of NDELA. houstonmethodist.orgnih.gov Therefore, to minimize NDELA levels, it is recommended that products be formulated to avoid acidic pH and be stored in cool, dark conditions, potentially using amber or opaque packaging to block light. houstonmethodist.orgnih.gov
The following table outlines the impact of various conditions on NDELA formation.
| Condition | Precursors | Effect on NDELA Formation | Reference |
| High Temperature (50°C) | Triethanolamine + Sodium Nitrite | Significant increase | houstonmethodist.orgnih.gov |
| UV Light Exposure | Diethanolamine + Sodium Nitrite | Significant increase | houstonmethodist.orgnih.gov |
| Acidic pH (pH 2) | Diethanolamine/Triethanolamine + Sodium Nitrite | Significant increase | researchgate.nethoustonmethodist.org |
| Basic pH (pH 6) | Diethanolamine/Triethanolamine + Sodium Nitrite | Significantly less formation than at pH 2 | researchgate.nethoustonmethodist.org |
| Cool/Dark Storage | Diethanolamine/Triethanolamine + Sodium Nitrite | Minimal formation | houstonmethodist.orgnih.gov |
By implementing a combination of these strategies—controlling precursors, utilizing inhibitors, and managing formulation and storage conditions—manufacturers can effectively minimize the formation of this compound in their products.
Future Directions in N Nitrosodiethanolamine Research
Elucidation of Remaining Unknowns in N-Nitrosodiethanolamine Carcinogenesis and Genotoxicity
While the carcinogenicity of this compound (NDELA) is established in animal models, significant gaps remain in understanding its precise mechanisms of action. nih.govresearchgate.net Future research will need to focus on several key areas to fully elucidate its carcinogenic and genotoxic pathways.
A primary area of investigation is the identification of specific metabolites responsible for its carcinogenic activity. researchgate.net Although a large portion of NDELA is excreted unchanged, it is hypothesized that an as-yet-unidentified metabolite may possess high carcinogenic potential. researchgate.net Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and characterizing these metabolites in biological systems.
Further research is also needed to clarify the role of specific DNA adducts in NDELA-induced carcinogenesis. While it is known that N-nitroso compounds can alkylate DNA, leading to mutations, the specific adducts formed by NDELA and their relative contributions to tumor initiation and progression are not fully understood. nih.govmdpi.com Techniques like ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to identify and quantify these adducts in target tissues. dntb.gov.ua
Moreover, the interplay between metabolic activation pathways and DNA repair mechanisms in modulating NDELA's genotoxicity requires deeper investigation. Understanding how genetic polymorphisms in metabolic enzymes, such as cytochrome P450s, and DNA repair genes influence individual susceptibility to NDELA-induced cancers is a critical area for future studies. nih.gov This could lead to the identification of biomarkers for early detection and risk assessment.
Development of Advanced Non-Animal Testing Methods for this compound
There is a growing emphasis on the development and validation of non-animal testing methods to assess the safety of chemicals, driven by both ethical considerations and the need for more efficient and human-relevant data. europa.eunih.gov For this compound (NDELA), future research in this area is crucial for regulatory decision-making and risk assessment.
The development of sophisticated in vitro models that can accurately recapitulate key events in NDELA-induced carcinogenesis is a major goal. bund.de This includes the use of three-dimensional (3D) cell cultures, organ-on-a-chip technologies, and human-derived cells, such as hepatocytes, to better mimic the metabolic and physiological conditions of human tissues. nih.govbund.de These models can provide valuable insights into dose-response relationships and mechanisms of toxicity. nih.govresearchgate.net
In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and quantum mechanical (QM) modeling, are also poised to play a more significant role. nih.govepa.gov These computational tools can predict the carcinogenic potential and mutagenic potency of nitrosamines based on their chemical structure and reactivity. nih.gov Continued refinement and validation of these models against robust experimental data will enhance their predictive accuracy and regulatory acceptance. epa.gov
Furthermore, the integration of multiple data streams from different non-animal methods, a concept known as Integrated Approaches to Testing and Assessment (IATA), will be essential. By combining evidence from in silico predictions, in vitro assays, and toxicogenomic data, a more comprehensive and reliable assessment of NDELA's hazards can be achieved without resorting to animal testing. europa.eu
| Testing Method Type | Examples | Potential Application for NDELA Assessment |
| In Vitro Models | 3D Cell Cultures, Organ-on-a-Chip, Human Hepatocyte Cultures nih.govbund.de | Studying metabolic activation, genotoxicity, and dose-response relationships in a human-relevant context. |
| In Silico Models | QSAR, Quantum Mechanical (QM) Modeling nih.govepa.gov | Predicting carcinogenic and mutagenic potential based on chemical structure and reactivity. |
| Genotoxicity Assays | Ames Test, In Vitro Micronucleus Assay, Comet Assay nih.govacs.org | Detecting DNA damage and mutations induced by NDELA and its metabolites. |
| Toxicogenomics | Microarray, RNA-Sequencing nih.gov | Identifying gene expression changes and molecular pathways affected by NDELA exposure. |
Comprehensive Assessment of this compound in Emerging Contaminant Matrices
This compound (NDELA) has been detected in various consumer products and industrial settings. nih.gov However, a comprehensive understanding of its presence in emerging contaminant matrices is necessary to fully assess human and environmental exposure.
Future research should focus on developing more sensitive and robust analytical methods for the detection and quantification of NDELA in complex matrices. researchgate.netnih.gov This includes food, drinking water, wastewater, and personal care products. researchgate.netwalisongo.ac.id Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for achieving the low detection limits required for regulatory monitoring. fda.gov.tw
Investigating the formation of NDELA in these matrices is another critical research area. This involves identifying the precursor compounds (diethanolamine and triethanolamine) and the nitrosating agents responsible for its formation under different environmental and processing conditions. nih.govresearchgate.net For instance, the conditions leading to NDELA formation in wastewater treatment plants and its subsequent fate in the environment require further study. walisongo.ac.id
Moreover, long-term monitoring studies are needed to establish baseline levels of NDELA in various environmental compartments and to track trends over time. This data is essential for evaluating the effectiveness of regulatory measures and for identifying potential new sources of contamination. The impact of industrial discharges on surface water concentrations, particularly during seasons with lower biological and photolytic degradation, warrants further investigation. semanticscholar.org
Q & A
Q. How can NDELA be reliably detected and quantified in complex matrices such as cosmetics or biological samples?
NDELA detection requires methods with high sensitivity and specificity due to its low volatility and matrix interference. High-performance liquid chromatography (HPLC) coupled with post-column photolysis and derivatization (e.g., using UV/Vis or mass spectrometry) is widely employed for cosmetics analysis . For biological samples, reverse-phase HPLC with tandem mass spectrometry (HPLC-MS/MS) is preferred, using isotope-labeled internal standards (e.g., deuterated NDELA) to correct for recovery losses . Validation criteria include limits of detection (LOD < 1 ng/g) and recovery rates ≥80% .
Q. What synthetic routes and purification methods are recommended for producing high-purity NDELA standards?
NDELA is synthesized via nitrosation of diethanolamine (DEA) using sodium nitrite (NaNO₂) in acidic conditions (pH 2–3) at 0–5°C to minimize byproducts . Purification involves liquid-liquid extraction (e.g., dichloromethane/water) followed by HPLC with C18 columns. Purity (>98%) is verified using UV absorbance at 230 nm and confirmed via nuclear magnetic resonance (NMR) . Impurities like residual DEA are quantified using gas chromatography (GC) with flame ionization detection .
Q. What experimental design considerations are critical for assessing NDELA’s dose-response carcinogenicity in animal models?
Fischer 344 rats are commonly used due to susceptibility to hepatic tumors. Studies should include multiple dose levels (e.g., 0.1–62,500 ppm in drinking water) and long-term exposure (≥12 months) to capture latency effects . Tumor incidence data are analyzed using logistic regression models, with histopathological confirmation of hepatocellular carcinoma. Control groups must exclude nitrosamine precursors (e.g., DEA) to avoid confounding .
Advanced Research Questions
Q. How do contradictory findings in NDELA’s carcinogenic potential between epidemiological and animal studies align?
While animal studies show clear hepatocarcinogenicity (100% tumor incidence at high doses in rats ), human epidemiological data are inconclusive due to co-exposure to other carcinogens (e.g., metalworking fluid biocides) and small cohort sizes . Mechanistic studies suggest interspecies differences in metabolism: NDELA undergoes α-hydroxylation in rats (activating carcinogenic pathways) but is excreted unchanged in humans, reducing bioactivation .
Q. What molecular mechanisms underlie NDELA’s metabolic activation and DNA adduct formation?
NDELA is metabolized via CYP2E1-mediated α-hydroxylation, generating reactive intermediates (e.g., glyoxal) that form DNA adducts like O⁶-carboxymethylguanine . Competing β-hydroxylation (via alcohol dehydrogenase) produces non-genotoxic metabolites, explaining dose-dependent carcinogenicity. In vitro models using rat liver microsomes and recombinant enzymes are critical for pathway validation .
Q. How does NDELA’s stability in laboratory settings impact experimental reproducibility?
NDELA degrades under UV light and alkaline conditions, requiring storage at 4°C in amber vials with methanol as a stabilizer . Degradation products (e.g., DEA) are monitored via GC-MS. In cell culture, short-term exposure (<24 hr) minimizes artifactual results from compound breakdown .
Q. What analytical challenges arise in distinguishing NDELA from structurally similar nitrosamines in environmental samples?
Co-elution with other nitrosamines (e.g., NDMA) in HPLC can be resolved using hydrophilic interaction liquid chromatography (HILIC) columns. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies unique fragment ions (e.g., m/z 134.13 for NDELA) . Matrix effects in fatty samples are mitigated via solid-phase extraction (SPE) with C18 cartridges .
Q. How do in vitro models compare to in vivo systems for studying NDELA’s genotoxicity?
In vitro assays (e.g., Ames test) often fail to detect NDELA’s mutagenicity due to lack of metabolic activation, while in vivo micronucleus tests in rodents show clastogenicity at ≥50 mg/kg . Primary hepatocyte cultures with induced CYP2E1 activity better replicate in vivo metabolic activation .
Q. What evidence supports or refutes NDELA’s role in epigenetic modifications?
Limited studies suggest NDELA induces hypermethylation of tumor suppressor genes (e.g., p16) in rat liver via DNMT1 upregulation. However, contradictory data from bisulfite sequencing highlight the need for genome-wide methylation analyses (e.g., MeDIP-seq) .
Q. How are regulatory guidelines (e.g., ISO, IARC) shaping NDELA research methodologies?
ISO 10130 and 15819 standardize HPLC-MS protocols for cosmetics testing, mandating LODs ≤10 ppb . IARC’s Group 2B classification drives mechanistic studies on low-dose exposure (≤1 ppm) using sensitive biomarkers like urinary 8-oxo-dG for oxidative DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
